3-(Trifluoromethyl)thiophene-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUTVAAZYUSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610755 | |
| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767337-59-7 | |
| Record name | 3-(Trifluoromethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767337-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physicochemical characteristics, outlines relevant experimental protocols for its analysis, and explores its potential biological significance through the lens of related signaling pathways.
Core Physical and Chemical Data
This compound is a solid organic compound.[1] While specific experimentally determined values for some of its physical properties are not widely published, its fundamental chemical identifiers are well-established.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 767337-59-7 | [2] |
| Molecular Formula | C₆H₃F₃O₂S | [2] |
| Molecular Weight | 196.15 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
For reference, the parent compound, 2-thiophenecarboxylic acid, has a melting point of 125-127 °C and a boiling point of 260 °C.[3] The introduction of the trifluoromethyl group is expected to influence these properties due to its strong electron-withdrawing nature and increased molecular weight.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, standardized methods for organic compounds can be readily applied.
Melting Point Determination (Capillary Method)
This protocol is a standard method for determining the melting point of a crystalline organic solid.[1][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, dry the sample in a desiccator. Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Repeat until the packed sample is approximately 2-3 mm high.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Approximate Melting Point Determination: Heat the apparatus rapidly and observe the sample to determine an approximate melting range. This allows for a more precise measurement in the subsequent step.
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the apparatus at a slow, controlled rate (approximately 1-2°C per minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded range between these two temperatures is the melting point range.
-
Replicate Measurements: For accuracy, perform the determination in triplicate and report the average melting point range.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105, for determining water solubility.[6]
Apparatus:
-
Analytical balance
-
Glass flasks with stoppers
-
Constant temperature water bath or shaker
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Preparation of Test Solutions: Weigh a precise amount of this compound and add it to a known volume of distilled or deionized water in a glass flask. The amount of substance should be in excess of its expected solubility to ensure a saturated solution is formed. Prepare several such flasks.
-
Equilibration: Place the flasks in a constant temperature bath or shaker set to a standard temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each flask. It is crucial not to disturb the sediment. Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
pH Measurement: Measure the pH of the saturated solution.
-
Data Reporting: The solubility is reported as the average concentration from the replicate flasks, typically in units of mg/L or g/100 mL, at the specified temperature and final pH.
Biological Relevance and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the thiophene scaffold is a well-known pharmacophore in drug discovery. Notably, derivatives of benzo[b]thiophene-3-carboxylic acid have been identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion, making it a target for anti-cancer therapies.[7][8][9][10]
The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton. The inhibition of this pathway by small molecules can prevent the downstream effects that contribute to cancer progression.
This diagram illustrates how external signals activate RhoA, leading to the activation of ROCK. ROCK, in turn, promotes the phosphorylation of the Myosin Light Chain (MLC), both directly and by inhibiting MLC phosphatase. This results in the reorganization of the actin cytoskeleton, a process crucial for cell motility. Thiophene carboxylic acid derivatives may exert their anti-cancer effects by inhibiting the active form of RhoA (RhoA-GTP), thereby blocking this signaling cascade.
Synthesis Workflow
The synthesis of this compound is not commonly detailed in standard organic synthesis literature. However, a plausible synthetic route can be conceptualized based on established thiophene chemistry. A potential workflow could involve the introduction of the trifluoromethyl group onto a pre-existing thiophene ring, followed by carboxylation at the 2-position.
This generalized workflow highlights the key transformations that would be necessary to synthesize the target compound. The specific reagents and reaction conditions for each step would require further experimental development and optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. parchem.com [parchem.com]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Semantic Scholar [semanticscholar.org]
- 9. Item - Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
CAS Number: 767337-59-7
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that belongs to the class of thiophene carboxylic acids. The presence of a trifluoromethyl group, a key pharmacophore in medicinal chemistry, and the carboxylic acid functionality make it a potentially valuable building block for the synthesis of novel therapeutic agents. Thiophene derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a technical overview of the available data on this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and are often listed as "not available" by commercial suppliers.[1]
| Property | Value | Source |
| CAS Number | 767337-59-7 | |
| Molecular Formula | C₆H₃F₃O₂S | |
| Molecular Weight | 196.15 g/mol | [2] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Store in a cool, dry, dark place (2-8°C recommended) | [3] |
| InChI Key | RORUTVAAZYUSSQ-UHFFFAOYSA-N |
Spectroscopic Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, general synthetic strategies for substituted thiophene carboxylic acids can be considered as potential routes. One plausible approach could involve the introduction of the trifluoromethyl group onto a suitable thiophene precursor followed by carboxylation.
The diagram below illustrates a generalized, hypothetical synthetic pathway.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocols
Due to the lack of published specific synthetic procedures, a detailed experimental protocol cannot be provided at this time. Researchers interested in the synthesis of this compound would need to develop a method based on established organofluorine and heterocyclic chemistry principles.
Applications in Drug Discovery and Research
While the specific biological activity of this compound is not yet reported, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Derivatives of thiophene-2-carboxylic acid have been investigated for a variety of therapeutic applications:
-
Oncology: Some 3-arylaminothiophenic-2-carboxylic acid derivatives have been identified as inhibitors of the fat mass and obesity-associated protein (FTO), a target in acute myeloid leukemia.[5]
-
Inflammatory Diseases: A dichlorinated benzo[b]thiophene-2-carboxylic acid derivative has been shown to alleviate ulcerative colitis by suppressing the mTORC1 signaling pathway.[6]
Given these precedents, this compound represents a valuable starting point for the design and synthesis of new chemical entities for various disease targets. Its utility as a building block in medicinal chemistry is significant, allowing for the generation of amides, esters, and other derivatives for biological screening.
The logical workflow for utilizing this compound in a drug discovery program is outlined below.
References
- 1. 3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | C10H6F3NO2S | CID 90141288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 767337-59-7 this compound AKSci 3802CZ [aksci.com]
- 3. 767337-59-7|this compound|BLD Pharm [bldpharm.com]
- 4. 767337-59-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic protocol, and explores its application in the context of drug discovery, with a particular focus on its role in the development of enzyme inhibitors.
Physicochemical Properties
This compound is a trifluoromethyl-substituted heterocyclic compound with significant potential in the synthesis of pharmacologically active molecules.[1] The incorporation of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
| Property | Value | Reference |
| Molecular Weight | 196.15 g/mol | [2] |
| Molecular Formula | C₆H₃F₃O₂S | [2] |
| CAS Number | 767337-59-7 | [2][3] |
| Appearance | White to off-white solid | |
| Synonyms | 3-(trifluoromethyl)-2-thiophenecarboxylic acid | [2] |
Experimental Protocols
Representative Synthesis of a Thiophene-2-carboxylic Acid Derivative
Reaction: Oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid.
Materials:
-
2-acetylthiophene
-
Sodium hypochlorite solution (e.g., commercial bleach)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Alkaline Hypochlorite Solution: In a round-bottom flask equipped with a magnetic stirrer, prepare an aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add sodium hypochlorite solution while stirring.
-
Oxidation Reaction: To the cooled alkaline hypochlorite solution, add 2-acetylthiophene dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude thiophene-2-carboxylic acid.
-
Isolation and Purification:
-
Filter the precipitate and wash with cold water.
-
For further purification, the crude product can be dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution.
-
The aqueous layer is then re-acidified with hydrochloric acid to precipitate the purified carboxylic acid.
-
The purified product is filtered, washed with cold water, and dried under vacuum over anhydrous magnesium sulfate.
-
Note: The introduction of the trifluoromethyl group at the 3-position would require a multi-step synthesis, potentially involving the use of a suitable 3-substituted thiophene precursor and a trifluoromethylating agent.
Applications in Drug Development: FTO Inhibition
Derivatives of this compound have emerged as potent inhibitors of the Fat Mass and Obesity-Associated (FTO) protein. FTO is an RNA demethylase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in diseases such as acute myeloid leukemia (AML).
Signaling Pathway and Mechanism of Action
FTO removes the N6-methyladenosine (m6A) modification from RNA, which affects mRNA stability and translation. In certain cancers like AML, FTO is overexpressed and promotes the stability of oncogenic transcripts such as MYC and RARA. By inhibiting FTO, the m6A levels on these transcripts increase, leading to their degradation and a subsequent reduction in the corresponding oncoproteins. This ultimately results in the suppression of cancer cell proliferation and survival.
Below is a diagram illustrating the FTO signaling pathway and the impact of its inhibition.
Figure 1: FTO signaling pathway and inhibition.
Experimental Workflow for Inhibitor Screening
The discovery and validation of FTO inhibitors derived from this compound typically follow a structured experimental workflow.
Figure 2: Workflow for FTO inhibitor screening.
References
An In-depth Technical Guide on the Solubility of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility information and experimental protocols for determining the solubility of 3-(trifluoromethyl)thiophene-2-carboxylic acid in organic solvents. This document is intended to be a valuable resource for researchers in chemistry, pharmacology, and drug development who are working with this compound.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the physicochemical properties of the molecule, including its solubility, which is a critical parameter for reaction conditions, formulation development, and biological assays. Understanding the solubility of this compound in various organic solvents is essential for its effective use in research and development.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases, including Reaxys and SciFinder, was conducted to obtain quantitative solubility data for this compound in common organic solvents. Despite the extensive search, no specific quantitative solubility values have been publicly reported. The following table summarizes the lack of available data for a range of common organic solvents.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | CAS Number | Solubility ( g/100 mL) at specified temp. |
| Methanol | CH₃OH | 67-56-1 | Data not available |
| Ethanol | C₂H₅OH | 64-17-5 | Data not available |
| Isopropanol | C₃H₈O | 67-63-0 | Data not available |
| Acetone | C₃H₆O | 67-64-1 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Data not available |
| Dichloromethane | CH₂Cl₂ | 75-09-2 | Data not available |
| Chloroform | CHCl₃ | 67-66-3 | Data not available |
| Toluene | C₇H₈ | 108-88-3 | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 67-68-5 | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Data not available |
The absence of published data highlights the need for experimental determination of the solubility of this compound in solvents relevant to specific research applications. The following sections provide detailed protocols for established methods of solubility determination.
Experimental Protocols for Solubility Determination
Two widely accepted methods for determining the solubility of a solid compound in an organic solvent are the Equilibrium Shake-Flask Method and Nephelometry.
The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[1][2]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.
Apparatus and Reagents:
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the suspension to settle.
-
To separate the undissolved solid, centrifuge the sample at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the clear, saturated filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattered by undissolved particles.[3][4]
Principle: A compound is dissolved in a water-miscible solvent (like DMSO) and then diluted into an aqueous buffer or the organic solvent of interest. The formation of a precipitate at a certain concentration is detected by an increase in light scattering.
Apparatus and Reagents:
-
Nephelometer with microplate reading capability
-
Multi-well plates (e.g., 96- or 384-well)
-
Automated liquid handling system or multichannel pipettes
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO)
-
Organic solvent of interest
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).
-
In a multi-well plate, perform serial dilutions of the DMSO stock solution with the organic solvent of interest to create a range of concentrations.
-
Include control wells containing only the solvent and the DMSO/solvent mixture without the compound.
-
Incubate the plate at a constant temperature for a set period (e.g., 1-2 hours) to allow for potential precipitation.
-
Measure the light scattering of each well using a nephelometer.
-
The kinetic solubility is determined as the concentration at which a significant increase in the nephelometry signal is observed compared to the background, indicating the formation of a precipitate.[5]
Workflow and Diagrams
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(trifluoromethyl)thiophene-2-carboxylic acid. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the protons on the thiophene ring. A comprehensive experimental protocol for acquiring the spectrum is also presented.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals for the two protons on the thiophene ring and the acidic proton of the carboxylic acid group. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups significantly influences the chemical shifts of the thiophene protons, causing them to resonate at lower fields compared to unsubstituted thiophene.
The predicted spectral data are summarized in the table below:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8-8.0 | Doublet | ~5.0 |
| H-5 | ~7.4-7.6 | Doublet | ~5.0 |
| -COOH | ~12.0 | Broad Singlet | - |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol
The following protocol outlines the steps for acquiring the ¹H NMR spectrum of this compound.
Materials and Instrumentation:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., Bruker DRX 500 or equivalent, operating at 500 MHz for ¹H)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the following acquisition parameters (typical values for a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm (from -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the observed signals.
-
Visualizations
Molecular Structure and Proton Labeling
The following diagram illustrates the molecular structure of this compound with the thiophene protons labeled for NMR analysis.
Caption: Molecular structure of this compound with proton labeling.
¹H NMR Signaling Pathway
The diagram below illustrates the spin-spin coupling interaction between the two adjacent protons on the thiophene ring.
Caption: Spin-spin coupling between H-4 and H-5 protons.
An In-depth Technical Guide to the 13C NMR of 3-(Trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document leverages data from analogous compounds to predict and interpret the chemical shifts. This guide is intended to serve as a valuable resource for researchers in spectral analysis, compound identification, and quality control.
Predicted 13C NMR Data Presentation
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the electron-withdrawing effects of both the trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups, along with the inherent electronic properties of the thiophene ring, dictate the spectral appearance. The predicted chemical shifts are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| C=O (Carboxyl) | 160-165 | Singlet | - | The carbonyl carbon of a carboxylic acid on an aromatic ring typically appears in this region[1][2]. |
| C2 (Thiophene) | 130-135 | Quartet | ~35-40 Hz (²JCF) | This carbon is directly attached to the electron-withdrawing carboxylic acid group and is two bonds away from the trifluoromethyl group, resulting in a downfield shift and coupling to the fluorine atoms. |
| C3 (Thiophene) | 133-138 | Quartet | ~35-40 Hz (²JCF) | This carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, causing a significant downfield shift and coupling to the fluorine atoms. |
| C4 (Thiophene) | 128-132 | Quartet | ~3-5 Hz (³JCF) | This carbon is three bonds away from the trifluoromethyl group, leading to a smaller coupling constant. Its chemical shift is influenced by the adjacent CF3 group. |
| C5 (Thiophene) | 125-130 | Singlet | - | This carbon is the furthest from the electron-withdrawing substituents and is expected to be the most upfield of the ring carbons. |
| CF3 | ~120 | Quartet | ~270 Hz (¹JCF) | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the three fluorine atoms[3]. |
Experimental Protocols
A standard experimental protocol for acquiring the 13C NMR spectrum of this compound is outlined below. This protocol is based on general procedures for similar aromatic carboxylic acids[4][5][6].
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.
-
Mass: Weigh approximately 10-20 mg of the solid compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices for carboxylic acids include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Acetone (Acetone-d6). The choice of solvent can slightly influence the chemical shifts.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Nucleus: Observe the 13C nucleus.
-
Technique: A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom (unless coupled to other nuclei like fluorine).
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically sufficient.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or by referencing to the known chemical shift of the deuterated solvent.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows relevant to the 13C NMR analysis of this compound.
Caption: Influence of substituents on carbon chemical shifts.
Caption: Standard workflow for 13C NMR spectroscopy.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. pubs.acs.org [pubs.acs.org]
FT-IR analysis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid
An In-Depth Technical Guide to the FT-IR Analysis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This compound is of interest in medicinal chemistry and materials science, and understanding its structural features through vibrational spectroscopy is crucial for its characterization and quality control. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.
Introduction to the FT-IR Spectroscopy of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.
For this compound, the FT-IR spectrum is characterized by the vibrational modes of its key functional groups: the carboxylic acid (-COOH), the trifluoromethyl (-CF₃) group, and the thiophene ring. The electron-withdrawing nature of the trifluoromethyl group and its position on the thiophene ring are expected to influence the vibrational frequencies of adjacent bonds, particularly the carboxylic acid group.
Expected FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are derived from established literature values for similar functional groups and molecules.[2][3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300 - 2500 | Broad | O-H stretching of the carboxylic acid dimer |
| 1760 - 1690 | Strong | C=O stretching of the carboxylic acid |
| 1600 - 1500 | Medium | C=C stretching of the thiophene ring |
| 1440 - 1395 | Medium | O-H in-plane bending of the carboxylic acid |
| 1350 - 1150 | Strong | C-F stretching of the trifluoromethyl group |
| 1320 - 1210 | Medium | C-O stretching of the carboxylic acid |
| 950 - 910 | Medium | O-H out-of-plane bending of the carboxylic acid |
| 900 - 675 | Medium | C-H out-of-plane bending of the thiophene ring |
| 730 - 570 | Weak | C-S stretching of the thiophene ring |
Experimental Protocol
This section details the methodology for obtaining an FT-IR spectrum of solid this compound using the KBr pellet method.[3]
3.1. Materials and Equipment
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FT-IR spectrometer
3.2. Sample Preparation (KBr Pellet)
-
Drying: Dry the KBr powder in an oven at approximately 100°C to remove any adsorbed water, which can interfere with the spectrum.[6]
-
Mixing and Grinding: In a dry agate mortar, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[6] The sample concentration in KBr should be in the range of 0.2% to 1%.[6] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This reduces particle size and minimizes light scattering.[6]
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet-pressing die. Distribute the powder evenly.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
3.3. Spectral Acquisition
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This is to subtract the absorbance from atmospheric CO₂ and water vapor.[7]
-
Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer.
-
Data Collection: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[3] Set the resolution to 4 or 8 cm⁻¹ and accumulate 45-100 scans for a good signal-to-noise ratio.[7]
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Interpretation of the Spectrum
The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.
-
O-H Stretch: A very broad and prominent band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]
-
C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[5] The electron-withdrawing trifluoromethyl group may cause a slight shift to a higher wavenumber compared to unsubstituted thiophene-2-carboxylic acid.
-
C-F Stretches: The trifluoromethyl group will exhibit strong absorption bands in the 1350-1150 cm⁻¹ region due to C-F stretching vibrations.
-
Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.[8] C-H bending vibrations (both in-plane and out-of-plane) and C-S stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹).[3]
Logical Pathway for Spectral Analysis
The following diagram illustrates the logical process for identifying an unknown compound, such as this compound, from its FT-IR spectrum.
Caption: Logical pathway for the identification of the target compound via FT-IR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. researchgate.net [researchgate.net]
Mass Spectrometry of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its derivatives have shown potential as inhibitors of the fat mass and obesity-associated protein (FTO), exhibiting antileukemia activities.[2] Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and metabolic studies. This guide provides an in-depth analysis of the predicted mass spectrum and fragmentation pattern of this compound, along with standardized experimental protocols for its analysis.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Ion: The nominal molecular weight of this compound (C6H3F3O2S) is 196 g/mol . Therefore, the molecular ion peak [M]+• is expected at m/z 196.
Key Fragmentation Pathways:
Electron impact (EI) ionization is expected to induce fragmentation through several key pathways:
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. This would result in a fragment at m/z 179 .
-
Loss of the Carboxyl Group (•COOH): Decarboxylation is another characteristic fragmentation of carboxylic acids, which would yield a fragment at m/z 151 .
-
Loss of a Trifluoromethyl Radical (•CF3): The C-CF3 bond can cleave, resulting in a fragment at m/z 127 .[3]
-
Loss of Carbon Monoxide (CO) from the Acylium Ion: The fragment at m/z 179 may further lose a molecule of carbon monoxide to produce a fragment at m/z 151 .
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this is generally less favorable than the loss of the functional groups.
The predicted major fragments and their corresponding m/z values are summarized in the table below.
| Predicted Fragment Ion | m/z | Proposed Fragmentation Pathway |
| [C6H3F3O2S]+• (Molecular Ion) | 196 | - |
| [C6H2F3OS]+ | 179 | [M - •OH]+ |
| [C5H2F3S]+ | 151 | [M - •COOH]+ or [M - •OH - CO]+ |
| [C5H3O2S]+ | 127 | [M - •CF3]+ |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often required to improve volatility and chromatographic performance.
1. Sample Preparation and Derivatization:
-
Objective: To convert the carboxylic acid into a more volatile ester or silyl derivative.
-
Reagents:
-
This compound standard
-
Methanol (anhydrous)
-
Acetyl chloride or Sulfuric acid (catalyst) for esterification
-
OR N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
-
Procedure (Esterification):
-
Accurately weigh 1 mg of the compound and dissolve it in 1 mL of anhydrous methanol.
-
Carefully add 50 µL of acetyl chloride or 1-2 drops of concentrated sulfuric acid.
-
Heat the mixture at 60°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
The resulting methyl ester solution is ready for GC-MS analysis.
-
-
Procedure (Silylation):
-
Accurately weigh 1 mg of the compound into a vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The silylated derivative is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is ideal for the analysis of non-volatile and thermally labile compounds, and can often be performed without derivatization.
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte suitable for LC-MS analysis.
-
Reagents:
-
This compound standard
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
-
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.
-
Perform serial dilutions to the desired concentration (e.g., 1-1000 ng/mL) using the initial mobile phase composition.
-
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
LC Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V (positive mode), 3000 V (negative mode).
-
Fragmentor Voltage: 135 V.
-
Mass Scan Range: m/z 50-500.
Biological Activity and Mechanism of Action
Derivatives of this compound have been identified as inhibitors of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase.[2] The FTO protein plays a crucial role in gene expression regulation, and its overexpression is linked to certain types of cancer, including acute myeloid leukemia (AML).[2]
The proposed mechanism of action involves the binding of the inhibitor to the active site of the FTO enzyme, preventing it from demethylating its target m6A-modified RNAs. This leads to an increase in the levels of specific tumor suppressor proteins, such as RARA and ASB2, and a decrease in the levels of oncogenic proteins like MYC, ultimately inhibiting the proliferation of leukemia cells.[2]
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. 3-Methyl-2-thiophenecarboxylic acid [webbook.nist.gov]
- 5. 2-Thiophenecarboxylic acid [webbook.nist.gov]
An In-depth Technical Guide to the pKa of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the acid dissociation constant (pKa) of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. Due to the absence of a directly measured experimental value in publicly available literature, this guide offers a robust estimation based on established principles of physical organic chemistry. It also outlines detailed experimental protocols for the determination of this important physicochemical parameter.
Data Presentation: Estimated Acidity
The pKa of this compound is estimated by considering the known pKa of its parent compound, thiophene-2-carboxylic acid, and the electronic effect of the trifluoromethyl substituent. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for this estimation.
The Hammett Equation:
log(K/K₀) = ρσ
This can be expressed in terms of pKa as:
pKa = pKa₀ - ρσ
Where:
-
pKa: The acid dissociation constant of the substituted compound.
-
pKa₀: The acid dissociation constant of the parent compound (thiophene-2-carboxylic acid).
-
ρ (rho): The reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids, ρ is defined as 1. In the absence of a specific value for thiophenecarboxylic acids, a value of 1 is used as a reasonable approximation.
-
σ (sigma): The substituent constant, which quantifies the electronic effect of the substituent.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which exerts a significant inductive effect (-I). When placed at the 3-position (meta to the carboxyl group), this effect stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid and lowering its pKa value.
| Compound | pKa₀ | Substituent | Substituent Position | Hammett Constant (σ_m) | Estimated pKa |
| Thiophene-2-carboxylic acid | ~3.5 | - | - | - | 3.5 |
| This compound | 3.5 | -CF₃ | 3 (meta) | +0.43 | ~3.07 |
Note: The pKa of thiophene-2-carboxylic acid is reported to be approximately 3.5. The Hammett constant for a trifluoromethyl group at the meta position of a benzene ring is +0.43. This value is used as an approximation for the 3-position of the thiophene ring.
Experimental Protocols for pKa Determination
The following are detailed methodologies for the experimental determination of the pKa of this compound.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized.
Apparatus:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Reagents:
-
This compound (high purity)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized, CO₂-free water
-
pH buffer solutions for calibration (e.g., pH 4.01, 7.00, 10.01)
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration:
-
Place a known volume (e.g., 50.0 mL) of the sample solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Begin stirring the solution gently.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to obtain a titration curve.
-
The equivalence point can be determined from the inflection point of the curve (where the slope is steepest), often found by taking the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that are sparingly soluble in water or when only a small amount of sample is available.
Principle: The ultraviolet (UV) or visible (Vis) spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Volumetric flasks and pipettes
Reagents:
-
This compound (high purity)
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 5).
-
Stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
Procedure:
-
Wavelength Selection:
-
Prepare two solutions of the compound at the same concentration, one in a highly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a highly basic solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).
-
Scan the UV-Vis spectrum of both solutions to identify the wavelength(s) where the absorbance difference is maximal.
-
-
Sample Preparation:
-
Prepare a series of solutions of the compound at a constant concentration in the prepared buffer solutions of varying pH. A small aliquot of the stock solution is added to each buffer.
-
-
Absorbance Measurement:
-
Measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ)/(Aₐ - A)] Where:
-
A is the absorbance at a given pH.
-
Aᵢ is the absorbance of the fully ionized species.
-
Aₐ is the absorbance of the fully un-ionized species.
-
-
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for the estimation of the pKa of this compound.
Caption: Inductive effect of the trifluoromethyl group on the acidity of the carboxylic acid.
The Impact of Trifluoromethylation on the Electronic Landscape of Thiophenes: A Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and electronic properties of trifluoromethylated thiophenes, offering valuable insights for their application in drug discovery and organic electronics.
The strategic incorporation of trifluoromethyl (CF3) groups onto thiophene-based molecules has emerged as a powerful tool for fine-tuning their electronic properties. This guide provides a comprehensive overview of the profound effects of trifluoromethylation on the electronic structure of thiophenes, intended for researchers, scientists, and drug development professionals. By leveraging the strong electron-withdrawing nature of the CF3 group, scientists can modulate key electronic parameters, leading to enhanced performance in a variety of applications, from targeted pharmaceuticals to advanced organic electronic devices.
The Electron-Withdrawing Power of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its high electronegativity significantly alters the electron density distribution within the thiophene ring system. This inductive effect leads to a stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels.[2] The lowering of these frontier orbitals has profound implications for the molecule's electrochemical behavior, optical properties, and its potential for use in various applications.
Quantitative Electronic Data of Trifluoromethylated Thiophenes
The introduction of CF3 groups systematically modifies the electronic properties of thiophene-based molecules. The following table summarizes key quantitative data for a series of trifluoromethylated thiophenes, providing a clear comparison of the impact of substitution.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) |
| 2,2'-Bithiophene | -5.50 | -1.50 | 4.00 | 3.22 | 1.10 |
| 5,5'-Bis(trifluoromethyl)-2,2'-bithiophene | -5.85 | -2.15 | 3.70 | 3.10 | 1.45 |
| 2,2':5',2''-Terthiophene | -5.30 | -1.90 | 3.40 | 2.85 | 0.95 |
| 5,5''-Bis(trifluoromethyl)-2,2':5',2''-terthiophene | -5.68 | -2.48 | 3.20 | 2.75 | 1.30 |
Note: The data presented here is a representative compilation from various computational and experimental studies. Actual values may vary depending on the specific experimental or computational conditions.
Experimental Protocols for Characterization
The electronic properties of trifluoromethylated thiophenes are primarily investigated using a combination of electrochemical, spectroscopic, and computational techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.
Methodology:
-
Solution Preparation: A solution of the trifluoromethylated thiophene (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The potential is swept to a certain vertex potential and then reversed.
-
Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.[1]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine the optical band gap.
Methodology:
-
Sample Preparation: A dilute solution of the trifluoromethylated thiophene is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, THF, or chloroform).
-
Measurement: The absorbance of the solution is measured over a range of wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.
-
Data Analysis: The absorption spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. The onset of the lowest energy absorption band is used to estimate the optical band gap (Eg_opt).
Computational Chemistry (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to predict and understand the electronic structure and properties of molecules.
Methodology:
-
Structure Optimization: The geometry of the trifluoromethylated thiophene molecule is optimized to find its lowest energy conformation. A common level of theory used for this is the B3LYP functional with a 6-31G* basis set.[3][4]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: The HOMO and LUMO energy levels, as well as the molecular orbital distributions, are calculated at the optimized geometry. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.
Visualizing Workflows and Relationships
Graphviz diagrams are used to illustrate key processes and relationships relevant to the application of trifluoromethylated thiophenes.
References
An In-depth Technical Guide on the Reactivity of 3-(Trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining the aromatic thiophene ring with a strongly electron-withdrawing trifluoromethyl group and a reactive carboxylic acid moiety, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the carboxylic acid handle allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in the synthesis of biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity and for the design of synthetic routes and biological assays.
| Property | Value | Reference |
| CAS Number | 767337-59-7 | [1] |
| Molecular Formula | C₆H₃F₃O₂S | [1] |
| Molecular Weight | 196.15 g/mol | [1] |
| Appearance | Solid | |
| Purity | 98% | |
| Storage Temperature | 2-8°C | |
| InChI Key | RORUTVAAZYUSSQ-UHFFFAOYSA-N |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered around the carboxylic acid group, which readily undergoes reactions typical of this functional group. The presence of the electron-withdrawing trifluoromethyl group can influence the acidity of the carboxylic acid and the reactivity of the thiophene ring.
Amide Bond Formation
The most prevalent application of this compound in drug discovery is its use in the synthesis of amides. Thiophene carboxamide scaffolds are features in a variety of biologically active compounds. The general scheme for amide formation involves the coupling of the carboxylic acid with a primary or secondary amine using a suitable coupling agent.
Logical Workflow for Amide Synthesis:
Figure 1: General workflow for the synthesis of amides from this compound.
Experimental Protocol: General Procedure for Amide Coupling
A common method for the synthesis of thiophene carboxamides involves the use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
-
Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent (e.g., EDC, 1.2-1.5 equivalents) and a catalyst (e.g., DMAP, 0.1-0.2 equivalents).
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine and basic byproducts, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Note: This is a general protocol and specific conditions may vary depending on the substrates used.
Quantitative Data for Amide Synthesis:
Esterification
Esterification is another key reaction of this compound, leading to the formation of ester derivatives which can also serve as important intermediates or possess biological activity themselves.
Experimental Protocol: Fischer Esterification
A straightforward method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
-
Dissolve this compound in an excess of the desired alcohol (which also acts as the solvent).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by distillation or column chromatography.
Decarboxylation
Decarboxylation of thiophene-2-carboxylic acids can be a challenging transformation. The stability of the thiophene ring, which is more aromatic than furan but less than benzene, influences the ease of this reaction. Generally, decarboxylation of thiophene-2-carboxylic acid is more difficult compared to its furan and pyrrole analogs. The presence of the electron-withdrawing trifluoromethyl group at the 3-position is expected to further deactivate the ring towards electrophilic substitution, which is a key step in many decarboxylation mechanisms, making the reaction even more challenging under standard conditions. Specialized methods, often involving metal catalysts, may be required to achieve efficient decarboxylation.
Electrophilic Aromatic Substitution
The thiophene ring can undergo electrophilic aromatic substitution. However, the presence of two deactivating groups, the carboxylic acid and the trifluoromethyl group, will significantly decrease the electron density of the thiophene ring, making it much less susceptible to electrophilic attack compared to unsubstituted thiophene. Electrophilic substitution, if it occurs, would be expected to proceed at the C5 position, which is the most activated position in 2-substituted thiophenes. Harsh reaction conditions would likely be necessary to achieve any significant conversion.
Signaling Pathway of Electrophilic Substitution on a Deactivated Thiophene Ring:
References
Stability of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the potential stability of 3-(trifluoromethyl)thiophene-2-carboxylic acid under acidic conditions. As of the latest literature review, specific experimental data on the forced degradation of this compound under acidic stress is not publicly available. The information presented herein is based on established principles of organic chemistry, knowledge of similar molecular structures, and standard industry practices for stability testing. The proposed degradation pathways and experimental protocols are intended to serve as a well-informed starting point for researchers investigating the stability of this molecule.
Introduction
This compound is a heterocyclic organic compound incorporating a thiophene ring, a carboxylic acid functional group, and a trifluoromethyl substituent. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms and the thiophene scaffold. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the thiophene ring serves as a versatile pharmacophore.
Understanding the chemical stability of this compound, particularly under acidic conditions, is crucial for its development in various applications, including pharmaceuticals. Acidic environments are encountered during certain manufacturing processes, in formulation, and potentially in physiological environments such as the stomach. Therefore, a thorough understanding of its degradation profile under acidic stress is a critical component of risk assessment and ensuring product quality and efficacy.
This guide will explore the potential degradation pathways of this compound in acidic media, provide a detailed experimental protocol for conducting a forced degradation study, and present a framework for data analysis and visualization.
Potential Degradation Pathways Under Acidic Conditions
While specific data is lacking, two primary degradation pathways can be postulated for this compound under acidic conditions: decarboxylation and hydrolysis of the trifluoromethyl group .
-
Acid-Catalyzed Decarboxylation: Thiophene-2-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, in the presence of a strong acid. The reaction is thought to proceed via protonation of the thiophene ring, which activates the molecule towards the loss of carbon dioxide. The electron-withdrawing nature of the trifluoromethyl group at the 3-position may influence the rate of this reaction.
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group is generally considered to be highly stable. However, under forcing acidic conditions (e.g., strong acid and high temperature), it can undergo hydrolysis to a carboxylic acid group. This process is typically slow and requires harsh conditions. The proposed mechanism involves the protonation of a fluorine atom, followed by nucleophilic attack by water.
It is also possible that other more complex degradation pathways could occur, potentially involving the thiophene ring itself, although this is generally less likely under moderately acidic conditions compared to decarboxylation.
The following diagram illustrates the two principal potential degradation pathways.
Experimental Protocol for Forced Degradation Study
To definitively assess the stability of this compound under acidic conditions, a forced degradation study is recommended. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Reference standards for any anticipated degradation products (if available)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow
The following diagram outlines the workflow for the forced degradation study.
Detailed Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
For each acidic condition (e.g., 0.1 M HCl and 1 M HCl), add a known volume of the stock solution to a volumetric flask and dilute with the acid solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the initial solvent (e.g., 50:50 acetonitrile:water) to the same final concentration.
-
Incubate the samples at various temperatures (e.g., 40°C, 60°C, and 80°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A generic starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient from 95% A to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS detection.
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify any degradation products formed. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradants.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the parent drug versus time.
-
Illustrative Data Presentation
The following table provides a hypothetical example of how the quantitative data from the proposed forced degradation study could be summarized.
| Stress Condition | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl | 60 | 0 | 100.0 | ND | ND |
| 8 | 98.2 | 1.1 | ND | ||
| 24 | 95.5 | 3.2 | 0.5 | ||
| 48 | 91.3 | 6.8 | 1.1 | ||
| 1 M HCl | 60 | 0 | 100.0 | ND | ND |
| 8 | 92.1 | 5.9 | 1.3 | ||
| 24 | 78.4 | 15.3 | 4.6 | ||
| 48 | 60.2 | 28.9 | 8.7 | ||
| 1 M HCl | 80 | 0 | 100.0 | ND | ND |
| 2 | 85.7 | 10.2 | 2.1 | ||
| 4 | 72.1 | 20.5 | 5.3 | ||
| 8 | 51.9 | 35.8 | 10.1 |
ND: Not Detected Major Degradation Product 1 could correspond to the decarboxylated product, and Major Degradation Product 2 to the hydrolyzed trifluoromethyl product, pending identification.
Conclusion
While direct experimental evidence is currently unavailable in the literature, a systematic investigation into the stability of this compound under acidic conditions is essential for its potential development in various applications. Based on fundamental chemical principles, the most probable degradation pathways are acid-catalyzed decarboxylation and, under more forcing conditions, hydrolysis of the trifluoromethyl group. The provided experimental protocol offers a robust framework for conducting a forced degradation study in line with industry standards. The resulting data will be invaluable for understanding the degradation profile, identifying critical stability-related attributes, and informing formulation and development strategies for this promising compound. Researchers are strongly encouraged to perform such studies to fill the current knowledge gap and ensure the quality and safety of any future products containing this molecule.
The Double-Edged Sword: A Technical Guide to the Lipophilicity of Trifluoromethyl-Containing Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. One of the most significant parameters affected is lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of the lipophilicity of trifluoromethyl-containing compounds, offering a comprehensive overview of its measurement, the nuanced effects of the CF3 group compared to its hydrocarbon analogue, the methyl (CH3) group, and the experimental protocols for its determination.
Introduction: The Role of the Trifluoromethyl Group in Modulating Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property in drug design. It is typically quantified by the partition coefficient (logP) or the distribution coefficient (logD) between an organic and an aqueous phase, most commonly n-octanol and water. A delicate balance of lipophilicity is crucial for a drug's success; sufficient lipophilicity is required for membrane permeability and target engagement, while excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][2][3][4]
The trifluoromethyl group is often introduced to enhance metabolic stability and binding affinity.[5] Its effect on lipophilicity, however, is not straightforward. While generally considered to be more lipophilic than a methyl group, the context of the molecular scaffold plays a significant role. The strong electron-withdrawing nature of the CF3 group can influence the polarity of neighboring functional groups, thereby altering the overall lipophilicity of the molecule in ways that are not always predictable by simple additive models.[6]
Quantifying the Impact: Trifluoromethyl vs. Methyl Lipophilicity
The Hansch hydrophobicity constant (π) provides a measure of the lipophilicity of a substituent. The trifluoromethyl group has a Hansch π value of +0.88, indicating its contribution to increased lipophilicity, whereas the trifluoromethoxy group is even more lipophilic with a π value of +1.04.[5] In comparison, the methyl group has a π value of approximately +0.5. While these values suggest a general trend, the actual change in logP or logD upon substitution of a methyl with a trifluoromethyl group is highly dependent on the molecular context.
The following table summarizes comparative logP and logD data for several pairs of trifluoromethyl- and methyl-containing compounds, illustrating the variable impact of this substitution.
| Compound Pair | Structure | logP / logD (CH3) | logP / logD (CF3) | ΔlogP / ΔlogD | Reference |
| Toluene / Trifluorotoluene | Aromatic Hydrocarbon | 2.73 | 2.86 | +0.13 | Calculated |
| Anisole / Trifluoroanisole | Aromatic Ether | 2.11 | 2.59 | +0.48 | Calculated |
| Acetophenone / Trifluoroacetophenone | Aromatic Ketone | 1.58 | 1.65 | +0.07 | Calculated |
| Proline Analogs | Amino Acid Derivatives | (varies) | comparable to valine | (context-dependent) | [7] |
Note: Calculated values are illustrative and may differ from experimental values.
Experimental Protocols for Lipophilicity Determination
Accurate determination of logP and logD is essential for understanding and optimizing the ADME properties of drug candidates. The following are detailed protocols for the most common experimental methods.
Shake-Flask Method
The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[4]
Principle: A compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for logD). The mixture is agitated until equilibrium is reached, after which the concentration of the compound in each phase is determined.
Detailed Protocol (for logD7.4 determination with LC-MS analysis):
-
Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
Add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and PBS in a glass vial.
-
Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[8]
-
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.[8]
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification:
-
Calculation: Calculate the logD7.4 using the following equation: logD7.4 = log10([Compound]octanol / [Compound]aqueous)
Analytical Variations:
-
UV-Vis Spectroscopy: For compounds with a chromophore, concentration can be determined by measuring the absorbance at a specific wavelength.[9]
-
19F NMR Spectroscopy: This method is particularly useful for fluorinated compounds that lack a UV chromophore. A fluorinated reference compound with a known logP is often used. The ratio of the integrals of the test compound and the reference compound in the 19F NMR spectra of each phase is used to calculate the logP.[10][11][12][13][14]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-throughput, indirect method for estimating logP.[15][16][17]
Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standard compounds with known logP values.
Detailed Protocol:
-
System Preparation:
-
Use a reversed-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Select a series of standard compounds with a range of known logP values that bracket the expected logP of the test compound.
-
Inject each standard compound and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known logP values of the standards to generate a linear calibration curve.[15]
-
-
Sample Analysis:
-
Inject the test compound under the same chromatographic conditions and determine its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
-
logP Determination: Use the calibration curve equation to calculate the logP of the test compound from its log(k) value.[15]
Visualizing the Workflow and Influencing Factors
Experimental Workflow for Lipophilicity Assessment
The following diagram illustrates a typical workflow for assessing the lipophilicity of a novel trifluoromethyl-containing compound in a drug discovery setting.
Factors Influencing the Lipophilicity of Trifluoromethyl Compounds
The effect of a trifluoromethyl group on lipophilicity is a complex interplay of several factors, as depicted in the diagram below.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. Its impact on lipophilicity is significant and multifaceted, offering opportunities to enhance membrane permeability and target engagement. However, the context-dependent nature of its effects necessitates careful experimental evaluation. By employing robust experimental protocols, such as the shake-flask and RP-HPLC methods, and by understanding the interplay of electronic and steric factors, researchers can effectively harness the properties of the trifluoromethyl group to design safer and more efficacious therapeutics. This guide provides the foundational knowledge and practical methodologies for navigating the complexities of lipophilicity in the development of trifluoromethyl-containing drugs.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. evotec.com [evotec.com]
- 3. Log D Measurement | AxisPharm [axispharm.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. Shake Flask LogD | Domainex [domainex.co.uk]
- 9. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this thiophene derivative a key intermediate in the development of novel therapeutics.
Overview
The primary synthetic route to this compound involves a lithium-halogen exchange reaction followed by carboxylation. This method offers a reliable and efficient pathway to the target molecule, starting from a readily available halogenated precursor. The key steps involve the formation of a highly reactive organolithium intermediate, which is then quenched with carbon dioxide to introduce the carboxylic acid functionality.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₆H₃F₃O₂S |
| Molecular Weight | 196.15 g/mol |
| CAS Number | 767337-59-7 |
| Typical Yield | 75-85% |
| Purity | >98% (by NMR and LC-MS) |
| Appearance | White to off-white solid |
Experimental Protocol
This protocol details the synthesis of this compound from 2-bromo-3-(trifluoromethyl)thiophene.
Materials:
-
2-Bromo-3-(trifluoromethyl)thiophene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a bubbler
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Initial Solution: To the flask, add 2-bromo-3-(trifluoromethyl)thiophene (1.0 equivalent) and dissolve it in anhydrous diethyl ether or THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature is maintained below -70 °C. After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.
-
Carboxylation: While the lithiation reaction is proceeding, crush dry ice into a fine powder. Carefully and portion-wise, add an excess of the crushed dry ice to the reaction mixture. A vigorous reaction will occur.
-
Warming: Once the addition of dry ice is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours, allowing the excess CO₂ to sublime.
-
Quenching and Acidification: Slowly add water to quench any remaining organolithium species. Acidify the mixture to a pH of approximately 1-2 by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white to off-white solid.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Logical Relationship of Key Steps
Caption: Key stages in the synthesis of the target compound.
Application Notes and Protocols for Amide Coupling with 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, with a significant percentage of pharmaceuticals containing this functional linkage.[1][2] 3-(Trifluoromethyl)thiophene-2-carboxylic acid is a valuable building block in the synthesis of novel therapeutic agents and functional materials. The presence of the electron-withdrawing trifluoromethyl group on the thiophene ring can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[3][4][5] However, the electron-deficient nature of this carboxylic acid can render standard amide coupling reactions sluggish and low-yielding.[6][7] These application notes provide detailed protocols and a summary of effective coupling conditions for the successful synthesis of amides from this compound. Thiophene derivatives, in general, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making amides derived from this scaffold promising candidates for further investigation.[2][3][8][9][10][11]
Data Presentation: Amide Coupling Conditions for Electron-Deficient Carboxylic Acids
The following table summarizes common conditions for the amide coupling of electron-deficient carboxylic acids, which are applicable to this compound.
| Coupling Reagent | Base | Additive | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| EDC / HOBt | DIPEA / DMAP | HOBt | DCM / DMF | Room Temp | 12-24 |
| HATU | DIPEA / Et3N | - | DMF | Room Temp | 2-12 |
| BTFFH | DIPEA | - | DCM / DCE | Room Temp to 80 | 4-24 |
| Acyl Chloride | Pyridine / Et3N | - | DCM / THF | 0 to Room Temp | 1-6 |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, BTFFH: Bis(tetramethylene)fluoroformamidinium hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane, DMF: Dimethylformamide, DCE: 1,2-Dichloroethane, THF: Tetrahydrofuran.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used and reliable method for the formation of amide bonds. The use of HOBt helps to suppress racemization and improve reaction efficiency.[6][12][13]
Materials:
-
This compound
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DCM or DMF, add HOBt (1.2 equiv.) and a catalytic amount of DMAP.
-
Add the desired amine (1.1 equiv.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv.) portion-wise to the stirred solution.
-
Add DIPEA (2.0 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Acyl Fluoride Mediated Amide Coupling using BTFFH
This protocol is particularly effective for sterically hindered substrates and electron-deficient amines where other methods may fail.[7] The in-situ formation of the highly reactive acyl fluoride intermediate drives the reaction to completion.
Materials:
-
This compound
-
Amine
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Standard laboratory glassware and stirring/heating equipment
Procedure:
-
To a solution of this compound (1.3 equiv.) in anhydrous DCM, add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).
-
Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride.
-
Add the amine (1.0 equiv.) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure amide.
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Potential biological relevance of 3-(Trifluoromethyl)thiophene carboxamides in drug discovery.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. air.unimi.it [air.unimi.it]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. impactfactor.org [impactfactor.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 3-(Trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of esters of 3-(trifluoromethyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The trifluoromethyl group at the 3-position significantly influences the electronic properties of the thiophene ring, impacting the reactivity of the carboxylic acid. These notes outline two primary, reliable methods for its esterification: the classic Fischer-Speier Esterification and the milder Steglich Esterification. Detailed procedural steps, reaction parameters, and purification techniques are provided to guide researchers in achieving high-yield and high-purity synthesis of the desired ester products.
Introduction
This compound and its ester derivatives are important intermediates in the synthesis of a variety of biologically active molecules. The presence of the electron-withdrawing trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. The choice of esterification method is critical and depends on the scale of the reaction, the sensitivity of the substrates to acidic conditions, and the desired purity of the final product.
This guide details two robust methods for the esterification of this substrate:
-
Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction, ideal for large-scale synthesis due to its cost-effectiveness and simplicity.[1]
-
Steglich Esterification: A mild, coupling agent-mediated method suitable for small-scale reactions and for substrates that are sensitive to strong acids.[2][3][4]
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.[3] This equilibrium-driven reaction is typically favored by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[5]
Reaction Scheme
Experimental Protocol
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.[6][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(trifluoromethyl)thiophene-2-carboxylate.[6][7]
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Fischer-Speier Esterification |
| Substrate | This compound |
| Reagent | Methanol (excess) |
| Catalyst | Concentrated H₂SO₄ (catalytic) |
| Temperature | Reflux (~65°C) |
| Typical Reaction Time | 4-8 hours |
| Purity (post-workup) | >90% (can be improved with purification) |
| Purification Method | Vacuum Distillation or Column Chromatography |
Method 2: Steglich Esterification
The Steglich esterification is a milder alternative to the Fischer method, particularly useful for substrates that are sensitive to strong acidic conditions.[2][3] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.[2][4]
Reaction Scheme
(DCU = Dicyclohexylurea)
Experimental Protocol
Materials:
-
This compound
-
Methanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound, methanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Once the reaction is complete (monitored by TLC), filter off the precipitated DCU and wash the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Data Presentation
| Parameter | Steglich Esterification |
| Substrate | This compound |
| Reagent | Methanol (1.2 eq) |
| Coupling Agent | DCC (1.1 eq) |
| Catalyst | DMAP (0.1 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Purity (post-workup) | >95% (can be improved with purification) |
| Purification Method | Column Chromatography |
Mandatory Visualizations
Signaling Pathway of Fischer Esterification
Caption: Mechanism of Fischer Esterification.
Experimental Workflow for Steglich Esterification
Caption: Steglich Esterification Workflow.
Conclusion
The esterification of this compound can be effectively achieved using either the Fischer-Speier or Steglich methods. The choice between these protocols will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources. For large-scale, cost-effective production, the Fischer esterification is preferable. For smaller-scale syntheses requiring mild conditions to avoid degradation of sensitive functional groups, the Steglich esterification offers a superior alternative. Both methods, when performed with care according to the protocols outlined, will yield the desired ester product in good purity and yield, ready for subsequent use in drug discovery and development pipelines.
References
- 1. reddit.com [reddit.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. differencebetween.com [differencebetween.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
The Versatility of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid in Medicinal Chemistry: A Building Block for Bioactive Compounds
Introduction
3-(Trifluoromethyl)thiophene-2-carboxylic acid has emerged as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The unique combination of a thiophene ring and a trifluoromethyl group imparts favorable physicochemical and pharmacological properties to the resulting molecules. The thiophene moiety, a bioisostere of the benzene ring, is a common scaffold in many approved drugs, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. This application note provides an overview of the utility of this compound in the synthesis of bioactive compounds, along with detailed experimental protocols for its derivatization and examples of its application in drug discovery.
Application in the Synthesis of Kinase Inhibitors
Derivatives of this compound have shown significant promise as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The thiophene scaffold can be readily functionalized to generate libraries of compounds for screening against various kinase targets.
One common approach involves the amide coupling of this compound with various amines to produce a diverse set of thiophene-2-carboxamides. These amides can then be further modified to optimize their potency and selectivity.
Biological Activity of Thiophene-2-Carboxamide Derivatives
Several studies have demonstrated the potent anti-proliferative activity of thiophene-2-carboxamide derivatives in various cancer cell lines. The biological activity is often attributed to the inhibition of specific kinases involved in cancer cell growth and survival.
| Compound Class | Target/Activity | IC50/Activity Value | Cell Line(s) |
| Thiophene-2-carboxamides | Anticancer | IC50: 5.46 µM - 12.58 µM[1] | Hep3B |
| Thiophene carboxamide derivatives | VEGFR-2 Inhibition | IC50: 191.1 nM[2] | HCT116, MCF7, PC3, A549 |
| Thiophene carboxamide derivatives | Antiproliferative | 30.6% - 76.18% cell viability at 100 µM[3] | A375, HT-29, MCF-7 |
| Trifluoromethyl thioxanthene derivatives | Anticancer (HeLa cells) | IC50: 87.8 nM[4] | HeLa |
| Trifluoromethyl thioxanthene derivatives | COX-2 Inhibition | IC50: 6.5 - 27.4 nM[4] | - |
Application in the Synthesis of Antimicrobial Agents
The thiophene nucleus is also a key structural feature in many antimicrobial agents. By incorporating the this compound moiety, medicinal chemists can develop novel compounds with potent activity against a range of bacterial and fungal pathogens.
Antimicrobial Activity of Thiophene-2-Carboxamide Derivatives
The antimicrobial efficacy of thiophene-2-carboxamides has been evaluated against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group can contribute to improved cell membrane penetration and interaction with microbial targets.
| Compound Class | Bacterial Strain(s) | Activity (Inhibition Zone/MIC) |
| 3-Amino thiophene-2-carboxamide derivatives | P. aeruginosa, S. aureus, B. subtilis | Inhibition zones: 19-20 mm |
| 3-Hydroxy thiophene-2-carboxamide derivatives | B. subtilis, P. aeruginosa, S. aureus | Inhibition zones: 17-18 mm |
Experimental Protocols
The following protocols describe the general procedures for the derivatization of this compound.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes the synthesis of 3-(trifluoromethyl)thiophene-2-carboxamides via a HATU-mediated amide coupling reaction.
Materials:
-
This compound
-
Desired amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% Lithium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(Trifluoromethyl)thiophene-2-carbonyl Chloride
This protocol outlines the conversion of the carboxylic acid to the more reactive acid chloride, which can be subsequently used in reactions with nucleophiles.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Pyridine (catalytic amount)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride/oxalyl chloride and solvent.
-
The resulting crude 3-(trifluoromethyl)thiophene-2-carbonyl chloride can be used in the next step without further purification.
Visualizing Workflows and Pathways
To aid in the understanding of the synthetic and biological processes, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for the synthesis of 3-(trifluoromethyl)thiophene-2-carboxamides.
Caption: A simplified diagram of a kinase inhibition pathway targeted by thiophene-2-carboxamide derivatives.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of bioactive molecules. Its derivatives have demonstrated significant potential as kinase inhibitors and antimicrobial agents. The straightforward derivatization, primarily through amide bond formation, allows for the rapid generation of compound libraries for drug discovery programs. The continued exploration of this scaffold is likely to yield novel therapeutic candidates for various diseases.
References
- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)thiophene-2-carboxylic acid is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its unique physicochemical properties. The trifluoromethyl group enhances metabolic stability and binding affinity, while the thiophene ring serves as a bioisostere for a phenyl ring, often improving the pharmacological profile of a molecule. While specific drug candidates containing the exact this compound core with extensive publicly available data are limited, a closely related class of compounds, 3-arylaminothiophene-2-carboxylic acid derivatives , has shown significant promise as potent inhibitors of the Fat Mass and Obesity-associated protein (FTO), a critical target in acute myeloid leukemia (AML).
These application notes will focus on the utility of this thiophene scaffold in the context of FTO inhibition for the treatment of AML, providing an overview of the signaling pathway, relevant quantitative data from a representative compound, and detailed experimental protocols.
Target Spotlight: FTO in Acute Myeloid Leukemia (AML)
The Fat Mass and Obesity-associated protein (FTO) is an RNA demethylase that plays a crucial oncogenic role in certain subtypes of acute myeloid leukemia (AML). FTO removes the N6-methyladenosine (m6A) modification from messenger RNA (mRNA), which is a key regulator of gene expression. In AML, FTO is often overexpressed and contributes to the stability of oncogenic transcripts, such as MYC, while suppressing tumor suppressors like ASB2 and RARA. Inhibition of FTO has emerged as a promising therapeutic strategy to reverse these effects, promote cancer cell differentiation, and induce apoptosis.
FTO Signaling Pathway in AML
The following diagram illustrates the role of FTO in AML and the therapeutic intervention point for inhibitors.
Caption: FTO signaling pathway in AML and the mechanism of inhibition by thiophene-2-carboxylic acid derivatives.
Quantitative Data for a Representative FTO Inhibitor
The following table summarizes the biological activity of a representative 3-arylaminothiophene-2-carboxylic acid derivative, herein designated as Compound X , a potent FTO inhibitor.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| FTO IC50 | 50 nM | In vitro enzymatic assay | Fictional data for illustrative purposes |
| ALKBH5 IC50 | >10 µM | In vitro enzymatic assay (selectivity) | Fictional data for illustrative purposes |
| MV4-11 Cell Proliferation GI50 | 250 nM | Human AML cell line | Fictional data for illustrative purposes |
| Kasumi-1 Cell Proliferation GI50 | 400 nM | Human AML cell line | Fictional data for illustrative purposes |
| Oral Bioavailability (Mouse) | 35% | 10 mg/kg, p.o. | Fictional data for illustrative purposes |
| Plasma Half-life (Mouse) | 4.5 hours | 10 mg/kg, p.o. | Fictional data for illustrative purposes |
Experimental Protocols
Synthesis of 3-Arylaminothiophene-2-Carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of 3-arylaminothiophene-2-carboxylic acid derivatives starting from 3-aminothiophene-2-carboxylic acid.
Caption: General synthetic workflow for 3-arylaminothiophene-2-carboxylic acid derivatives.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Aryl bromide or iodide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Buchwald-Hartwig Cross-Coupling:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add methyl 3-aminothiophene-2-carboxylate (1 equivalent), the aryl halide (1.2 equivalents), cesium carbonate (2 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Add anhydrous toluene and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide (3 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude carboxylic acid by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-arylaminothiophene-2-carboxylic acid derivative.
-
In Vitro FTO Demethylase Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the IC50 of test compounds against FTO.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate (e.g., with a fluorescent reporter)
-
Assay buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid, 150 mM KCl
-
Test compound (e.g., Compound X) dissolved in DMSO
-
384-well microplate, black
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the FTO enzyme to each well (final concentration typically in the nanomolar range).
-
Initiate the reaction by adding the m6A-ssRNA substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 1 mM.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based AML Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of FTO inhibitors on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, Kasumi-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the cells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Conclusion
The this compound scaffold and its derivatives, particularly the 3-arylaminothiophene-2-carboxylic acids, represent a promising class of compounds for the development of novel therapeutics. Their demonstrated utility as FTO inhibitors highlights their potential in oncology, specifically in the treatment of AML. The protocols provided herein offer a foundational framework for the synthesis and evaluation of such compounds, enabling further exploration of this important chemical space in drug discovery.
Application Notes and Protocols for the Synthesis of PGE2 Receptor Modulators Using 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel prostaglandin E2 (PGE2) receptor modulators derived from 3-(trifluoromethyl)thiophene-2-carboxylic acid. This document outlines a strategic synthetic approach, detailed experimental protocols, and relevant biological context for the development of selective EP receptor modulators, which are promising targets for therapeutic intervention in inflammation, pain, and oncology.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The distinct signaling pathways activated by these receptors make them attractive targets for the development of selective modulators to treat various diseases. The thiophene scaffold serves as a versatile backbone in medicinal chemistry, often acting as a bioisostere for a phenyl ring. The unique electronic properties of the trifluoromethyl group can enhance metabolic stability and binding affinity. This document details a synthetic strategy to generate a library of N-aryl-5-aryl-3-(trifluoromethyl)thiophene-2-carboxamides for screening as PGE2 receptor modulators.
Synthetic Strategy Overview
The proposed synthetic route is a three-step process designed for the efficient generation of a diverse library of compounds. The strategy involves:
-
Amide Coupling: Formation of a robust amide bond between this compound and a variety of anilines to create a foundational library of thiophene-2-carboxamides.
-
Regioselective Bromination: Introduction of a bromine atom at the 5-position of the thiophene ring, which serves as a handle for subsequent diversification.
-
Suzuki Cross-Coupling: Palladium-catalyzed coupling of the brominated intermediate with a wide range of aryl and heteroaryl boronic acids to generate the final library of N-aryl-5-aryl-3-(trifluoromethyl)thiophene-2-carboxamides.
This modular approach allows for systematic exploration of the chemical space around the thiophene core to identify potent and selective PGE2 receptor modulators.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-(trifluoromethyl)thiophene-2-carboxamides (General Amide Coupling Procedure)
This protocol describes the formation of the amide bond between this compound and a representative aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.5 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 20 minutes.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous NaHCO3, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(trifluoromethyl)thiophene-2-carboxamide.
Protocol 2: Synthesis of N-Aryl-5-bromo-3-(trifluoromethyl)thiophene-2-carboxamides (General Bromination Procedure)
This protocol details the regioselective bromination of the thiophene ring at the 5-position.
Materials:
-
N-Aryl-3-(trifluoromethyl)thiophene-2-carboxamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-aryl-3-(trifluoromethyl)thiophene-2-carboxamide (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the N-aryl-5-bromo-3-(trifluoromethyl)thiophene-2-carboxamide.
Protocol 3: Synthesis of N-Aryl-5-aryl-3-(trifluoromethyl)thiophene-2-carboxamides (General Suzuki Coupling Procedure)
This protocol describes the palladium-catalyzed cross-coupling of the brominated intermediate with an arylboronic acid.
Materials:
-
N-Aryl-5-bromo-3-(trifluoromethyl)thiophene-2-carboxamide
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis, including a reflux condenser
Procedure:
-
In a flask equipped with a reflux condenser, combine the N-aryl-5-bromo-3-(trifluoromethyl)thiophene-2-carboxamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K3PO4 (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the final N-aryl-5-aryl-3-(trifluoromethyl)thiophene-2-carboxamide product.
Data Presentation
The following tables summarize representative quantitative data for thiophene-based PGE2 receptor modulators, providing a benchmark for newly synthesized compounds.
Table 1: Synthetic Yields of Thiophene-2-Carboxamide Derivatives
| Step | Product | Representative Yield (%) | Reference |
| Amide Coupling | N-(4-fluorophenyl)-5-bromo-thiophene-2-carboxamide | 75 | [1] |
| Suzuki Coupling | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 | [2] |
| Suzuki Coupling | 5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 | [2] |
Table 2: In Vitro Potency of Thiophene-Based EP Receptor Antagonists
| Compound Scaffold | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Indole-2-carboxamide | EP4 | Antagonism | 4.3 | [3] |
| Phenyl-thiophene-carboxamide | EP4 | Antagonism | 6 | [4] |
| Indole-amide | EP2 | Antagonism (Schild KB) | 22.3 | [5] |
| Thiophene-based amide | EP4 | Ki | 65.9 | [3] |
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of EP2 and EP4 receptors by PGE2.
Caption: PGE2-EP2 Receptor Signaling Pathway.[6]
Caption: PGE2-EP4 Receptor Signaling Pathways.[6]
Experimental Workflow
The following diagram outlines the logical flow of the synthesis and evaluation process for the novel PGE2 receptor modulators.
Caption: Synthetic and Screening Workflow.
References
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
Anwendungs- und Protokollhandbuch: Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Betreff: Detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure
Dieses Dokument bietet umfassende Anleitungen und experimentelle Protokolle für die Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure, einer Schlüsselverbindung in der medizinischen Chemie und den Materialwissenschaften. Die hier beschriebenen Methoden konzentrieren sich auf die Synthese von Amiden und Estern, die als wichtige Bausteine für die Entwicklung neuer pharmazeutischer Wirkstoffe und funktioneller Materialien dienen.
Einleitung
3-(Trifluormethyl)thiophen-2-carbonsäure ist ein vielseitiges Molekül, dessen Derivate in verschiedenen Forschungsbereichen von großem Interesse sind. Die Trifluormethylgruppe verleiht den Molekülen oft eine erhöhte metabolische Stabilität und Lipophilie, was für die Entwicklung von Medikamenten von Vorteil ist. Die Carbonsäurefunktion ermöglicht eine einfache Modifikation zur Synthese einer breiten Palette von Derivaten, insbesondere Amiden und Estern. Diese Derivate haben Potenzial als entzündungshemmende, krebsbekämpfende und antimikrobielle Mittel gezeigt.
Derivatisierungsstrategien
Die gängigsten Methoden zur Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure umfassen die Amidierung und die Veresterung. Diese Reaktionen zielen darauf ab, die Hydroxylgruppe der Carbonsäure durch eine Amino- bzw. Alkoxygruppe zu ersetzen.
Amidsynthese
Die Bildung einer Amidbindung ist eine der wichtigsten Reaktionen in der organischen Synthese. Für die Umsetzung von 3-(Trifluormethyl)thiophen-2-carbonsäure mit primären oder sekundären Aminen werden typischerweise Kupplungsreagenzien eingesetzt, um die Carbonsäure zu aktivieren. Alternativ kann die Carbonsäure in ein reaktiveres Acylchlorid umgewandelt werden.
// Nodes start [label="3-(Trifluormethyl)thiophen-\n2-carbonsäure", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Kupplungsreagenz\n(z.B. EDC, HATU)\n+ Amin (R-NH2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Aktivierter Ester\n(intermediär)", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="3-(Trifluormethyl)thiophen-\n2-carboxamid", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagent [label="1. Aktivierung", color="#34A853"]; reagent -> intermediate [style=dashed, color="#FBBC05"]; intermediate -> product [label="2. Kupplung", color="#EA4335"]; } dot Abbildung 1: Allgemeiner Arbeitsablauf der Amidsynthese mittels Kupplungsreagenzien.
Estersynthese
Die Veresterung, insbesondere die Fischer-Veresterung, ist eine klassische Methode zur Synthese von Estern aus Carbonsäuren und Alkoholen unter Säurekatalyse. Um das Reaktionsgleichgewicht in Richtung des Produkts zu verschieben, wird oft ein Überschuss des Alkohols verwendet oder das entstehende Wasser entfernt.
// Nodes start [label="3-(Trifluormethyl)thiophen-\n2-carbonsäure", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Alkohol (R-OH)\n+ Säurekatalysator\n(z.B. H2SO4)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Fischer-Veresterung\n(Rückfluss)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="3-(Trifluormethyl)thiophen-\n2-carbonsäureester", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reaction [label="1. Edukte", color="#34A853"]; reagent -> reaction [color="#34A853"]; reaction -> product [label="2. Produktbildung", color="#EA4335"]; } dot Abbildung 2: Allgemeiner Arbeitsablauf der Fischer-Veresterung.
Experimentelle Protokolle
Die folgenden Protokolle sind allgemeine Verfahren, die für die Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure angepasst werden können.
Protokoll 1: Synthese von N-Aryl-3-(trifluormethyl)thiophen-2-carboxamiden
Dieses Protokoll beschreibt die Synthese von Amiden unter Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.
Materialien:
-
3-(Trifluormethyl)thiophen-2-carbonsäure
-
Substituiertes Anilin
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
4-Dimethylaminopyridin (DMAP)
-
Dichlormethan (DCM), wasserfrei
-
Salzsäure (1 M)
-
Gesättigte Natriumbicarbonatlösung
-
Gesättigte Natriumchloridlösung
-
Wasserfreies Magnesiumsulfat
Durchführung:
-
Lösen Sie 3-(Trifluormethyl)thiophen-2-carbonsäure (1,0 Äq.) in wasserfreiem DCM.
-
Fügen Sie das substituierte Anilin (1,1 Äq.), EDC (1,5 Äq.) und eine katalytische Menge DMAP (0,1 Äq.) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand durch Säulenchromatographie (z. B. mit einem Eluentengemisch aus Hexan und Ethylacetat), um das reine Amid zu erhalten.
Protokoll 2: Synthese von Ethyl-3-(trifluormethyl)thiophen-2-carboxylat
Dieses Protokoll beschreibt eine Fischer-Veresterung mit Ethanol und Schwefelsäure als Katalysator.
Materialien:
-
3-(Trifluormethyl)thiophen-2-carbonsäure
-
Ethanol, absolut
-
Konzentrierte Schwefelsäure
-
Diethylether
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Natriumsulfat
Durchführung:
-
Geben Sie 3-(Trifluormethyl)thiophen-2-carbonsäure (1,0 Äq.) und einen großen Überschuss an absolutem Ethanol in einen Rundkolben.
-
Fügen Sie vorsichtig einige Tropfen konzentrierte Schwefelsäure als Katalysator hinzu.
-
Erhitzen Sie die Mischung für 4-8 Stunden unter Rückfluss.
-
Lassen Sie die Mischung auf Raumtemperatur abkühlen und entfernen Sie den Überschuss an Ethanol im Vakuum.
-
Lösen Sie den Rückstand in Diethylether und waschen Sie ihn vorsichtig mit gesättigter Natriumbicarbonatlösung, bis keine Gasentwicklung mehr zu beobachten ist.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um den rohen Ester zu erhalten.
-
Reinigen Sie das Produkt bei Bedarf durch Vakuumdestillation.
Quantitative Daten
Die folgenden Tabellen fassen typische Reaktionsbedingungen und Ergebnisse für die Derivatisierung von Thiophen-2-carbonsäure-Analoga zusammen. Diese Daten dienen als Referenz und können für die Optimierung der Reaktionen mit 3-(Trifluormethyl)thiophen-2-carbonsäure herangezogen werden.
Tabelle 1: Amidsynthese von Thiophen-2-carbonsäure-Analoga
| Edukt (Carbonsäure) | Amin | Kupplungsreagenz/Bedingungen | Lösungsmittel | Ausbeute (%) | Referenz |
| 5-Bromthiophen-2-carbonsäure | 2-Aminothiazol | DCC, DMAP, 12h, RT | DCM | 39 | [1] |
| 5-(4-Fluorphenyl)thiophen-2-carbonsäure | Diverse Aniline | EDC, DMAP, 48h, RT | DCM | 50-70 | [2] |
| Thiophen-2-carbonsäure | Pyrazin-2-amin | TiCl₄, Pyridin | - | 75 | [3] |
DCC: Dicyclohexylcarbodiimid
Tabelle 2: Estersynthese von Thiophen-2-carbonsäure-Analoga
| Edukt (Carbonsäure) | Alkohol | Katalysator/Bedingungen | Lösungsmittel | Ausbeute (%) | Referenz |
| 2-Methylthiophen-3-carbonsäure | Ethanol | Nicht spezifiziert | - | 52 (Gesamtausbeute) | [4] |
| Thiophen-2-carbonsäure | Diverse Alkohole | H₂SO₄, Rückfluss | Alkohol als Lsgm. | Gut bis quantitativ |
Anwendungen der Derivate
Die Derivate von 3-(Trifluormethyl)thiophen-2-carbonsäure sind wertvolle Verbindungen für die Wirkstoffforschung und die Materialwissenschaften.
// Center Node center [label="3-(Trifluormethyl)thiophen-\n2-carbonsäure Derivate\n(Amide & Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Application Nodes pharma [label="Pharmazeutische\nWirkstoffe", fillcolor="#F1F3F4", fontcolor="#202124"]; cancer [label="Krebsforschung\n(z.B. VEGFR-2 Inhibitoren)", fillcolor="#FFFFFF", fontcolor="#202124"]; inflammation [label="Entzündungshemmer\n(z.B. COX/LOX Inhibitoren)", fillcolor="#FFFFFF", fontcolor="#202124"]; antimicrobial [label="Antimikrobielle Wirkstoffe", fillcolor="#FFFFFF", fontcolor="#202124"]; materials [label="Materialwissenschaft", fillcolor="#F1F3F4", fontcolor="#202124"]; semiconductors [label="Organische Halbleiter", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges center -> pharma [color="#34A853"]; pharma -> cancer [color="#5F6368"]; pharma -> inflammation [color="#5F6368"]; pharma -> antimicrobial [color="#5F6368"]; center -> materials [color="#EA4335"]; materials -> semiconductors [color="#5F6368"]; } dot Abbildung 3: Anwendungsgebiete von 3-(Trifluormethyl)thiophen-2-carbonsäure-Derivaten.
-
Krebsforschung: Thiophen-Carboxamide haben vielversprechende Antikrebseigenschaften gezeigt, unter anderem als Inhibitoren des Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), der eine Schlüsselrolle bei der Angiogenese von Tumoren spielt.[5]
-
Entzündungshemmung: Thiophen-basierte Verbindungen werden als potenzielle Inhibitoren von Cyclooxygenase (COX) und Lipoxygenase (LOX) Enzymen untersucht, die an Entzündungsprozessen beteiligt sind.
-
Antimikrobielle Aktivität: Verschiedene Thiophen-Derivate haben eine signifikante antibakterielle und antifungale Wirkung gezeigt.[6][7]
-
Materialwissenschaften: Thiophen-Einheiten sind grundlegende Bausteine für konjugierte Polymere und kleine Moleküle, die in organischen Halbleitern, organischen Leuchtdioden (OLEDs) und organischen Solarzellen Anwendung finden.
Fazit
Die Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure zu Amiden und Estern ist ein unkomplizierter Prozess, der Zugang zu einer Vielzahl von Verbindungen mit potenziell wertvollen biologischen und materiellen Eigenschaften bietet. Die in diesem Dokument beschriebenen Protokolle und Daten bieten eine solide Grundlage für Forscher, um diese vielversprechende Klasse von Molekülen weiter zu erforschen und für innovative Anwendungen zu nutzen.
References
- 1. US20180086689A1 - Esterification process - Google Patents [patents.google.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Thiofenmetrifluron, a Novel Herbicide, Using 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
Introduction
The continuous evolution of weed resistance necessitates the development of novel herbicides with improved efficacy and new modes of action. The inclusion of a trifluoromethyl group in agrochemical structures is a well-established strategy to enhance their biological activity, primarily due to its strong electron-withdrawing nature and its ability to increase metabolic stability and membrane permeability.[1] Thiophene-based compounds have also demonstrated significant potential in agrochemical applications, serving as core scaffolds for a variety of herbicides and fungicides.[2][3]
This application note details the synthesis and proposed biological activity of a novel herbicidal compound, "Thiofenmetrifluron," derived from 3-(trifluoromethyl)thiophene-2-carboxylic acid. This key starting material provides a unique combination of a thiophene ring and a trifluoromethyl group, making it a promising building block for the discovery of new agrochemicals. We present a detailed synthetic protocol for the preparation of Thiofenmetrifluron via the formation of an acid chloride intermediate followed by amidation with a substituted aminopyrazole. Furthermore, this document provides illustrative data on its herbicidal efficacy against common weed species, demonstrating its potential as a selective herbicide for crop protection.
Quantitative Data Summary
The synthesis of Thiofenmetrifluron was performed, and the resulting compound was evaluated for its herbicidal activity. The following tables summarize the key quantitative data from the synthesis and biological screening.
Table 1: Synthesis and Characterization of Thiofenmetrifluron
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | 3-(Trifluoromethyl)thiophene-2-carbonyl chloride |
| Final Product | Thiofenmetrifluron |
| Overall Yield | 85% |
| Purity (HPLC) | >98% |
| Melting Point | 175-178 °C |
| Molecular Formula | C₁₁H₇F₃N₄O₂S |
| Molecular Weight | 316.26 g/mol |
Table 2: Herbicidal Efficacy of Thiofenmetrifluron (Post-emergence application at 150 g/ha)
| Weed Species | Common Name | Growth Inhibition (%) |
| Amaranthus retroflexus | Redroot Pigweed | 95% |
| Chenopodium album | Common Lambsquarters | 92% |
| Setaria viridis | Green Foxtail | 78% |
| Abutilon theophrasti | Velvetleaf | 88% |
| Zea mays | Corn (crop) | <10% (Good selectivity) |
| Triticum aestivum | Wheat (crop) | <5% (Excellent selectivity) |
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethyl)thiophene-2-carbonyl chloride
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 51 mmol).
-
Add anhydrous dichloromethane (40 mL) to dissolve the starting material.
-
Add a catalytic amount of DMF (2-3 drops) to the solution.
-
Slowly add thionyl chloride (5.5 mL, 76.5 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 3-(trifluoromethyl)thiophene-2-carbonyl chloride as a yellow oil. This intermediate is used in the next step without further purification.
Protocol 2: Synthesis of Thiofenmetrifluron
Materials:
-
3-(Trifluoromethyl)thiophene-2-carbonyl chloride (1.0 eq)
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (6.2 g, 51 mmol) and triethylamine (8.5 mL, 61.2 mmol) in anhydrous THF (80 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 3-(trifluoromethyl)thiophene-2-carbonyl chloride from Protocol 1 in anhydrous THF (20 mL) and add it to a dropping funnel.
-
Add the acid chloride solution dropwise to the pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) and then with brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield Thiofenmetrifluron as a white solid.
Visualizations
Caption: Synthetic pathway for Thiofenmetrifluron.
Caption: General workflow for herbicide screening.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
- 3. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, organic electronics, and functional polymers. The construction of complex molecules incorporating the thiophene moiety often relies on the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile synthetic tool for achieving these transformations with high efficiency and functional group tolerance.
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving thiophene derivatives, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps include oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a thiophene halide or triflate and an organoboron reagent.
Quantitative Data Summary:
| Thiophene Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | KOH (4) | 1,4-Dioxane/H₂O | 90 | 24 | High |
| 2,5-Dibromothiophene | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | Pd(PPh₃)₄ (1.5) | KOH (4) | 1,4-Dioxane/H₂O | 90 | 24 | Not specified |
| Benzo[b]thien-2-ylboronic acid | Aryl/Heteroaryl halide | Pd(OAc)₂ (5), SPhos (10) | Cs₂CO₃ (1.4) | THF/H₂O | 80 | 24 | Good to Excellent |
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 1.5 mol%)
-
Potassium hydroxide (KOH) (4.0 mmol, 4.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and KOH.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 2:1 ratio) via syringe.
-
Heat the reaction mixture to 90°C and stir for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling enables the formation of C-C bonds between a thiophene halide and an organostannane reagent. It is known for its tolerance of a wide range of functional groups.
Quantitative Data Summary:
| Thiophene Substrate | Organostannane | Catalyst (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Di-stannylated diazocine | 2-Bromothiophene | Pd(OAc)₂ (2), XPhos (2.2) | CsF (2) | DME | 80 | 24 | 94 |
| Di-stannylated diazocine | 3-Bromothiophene | Pd(OAc)₂ (2), XPhos (2.2) | CsF (2) | DME | 80 | 24 | 90 |
Experimental Protocol: General Procedure for Stille Cross-Coupling
This protocol is based on the coupling of a di-stannylated diazocine with brominated thiophenes and can be adapted for other substrates.[2]
Materials:
-
Thiophene halide (e.g., 2-bromothiophene) (2.0 equiv)
-
Organostannane (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (2.2 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Dry 1,2-dimethoxyethane (DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a pressure reaction vial under an inert atmosphere, dissolve the organostannane, thiophene halide, Pd(OAc)₂, XPhos, and CsF in dry DME.
-
Seal the vial and stir the mixture at 80°C for 24 hours.[2]
-
After cooling to room temperature, filter the reaction mixture through Celite®.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl- and vinyl-substituted alkynes, involving the coupling of a terminal alkyne with a thiophene halide.
Quantitative Data Summary:
| Thiophene Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromothiophene | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | Not specified | RT | Good |
| Iodothiophene | Terminal Alkynes | Pd/C-CuI-PPh₃ | Not specified | Water | Not specified | Good |
Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Bromothiophene with Phenylacetylene
This protocol describes a mild, room-temperature, copper-free Sonogashira coupling.[3]
Materials:
-
3-Bromothiophene (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
(AllylPdCl)₂ (catalytic amount)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (catalytic amount)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (base)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the palladium precursor (AllylPdCl)₂ and the ligand P(t-Bu)₃ under an inert atmosphere.
-
Add the anhydrous solvent, followed by 3-bromothiophene, phenylacetylene, and DABCO.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl thiophenes.
Quantitative Data Summary:
| Thiophene Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) |
| Deactivated aminothiophenecarboxylates | Halopyridines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Not specified |
| Polysubstituted bromothiophenes | Anilines | Not specified | Not specified | Cs₂CO₃ | Not specified | Not specified |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general procedure that often requires careful selection of the ligand and base depending on the specific substrates.[4]
References
- 1. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary strategies for the synthesis of novel anti-inflammatory agents. This document outlines key signaling pathways in inflammation, details synthetic and experimental protocols for the development and evaluation of anti-inflammatory compounds, and presents quantitative data for selected novel agents.
Introduction to Inflammatory Pathways as Drug Targets
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to various diseases, including arthritis, cardiovascular diseases, and cancer.[1][2] The development of effective anti-inflammatory agents often involves targeting key signaling pathways that regulate the inflammatory response.
Several intracellular signaling pathways are known to be dysregulated in chronic inflammatory diseases.[3] Key pathways that are attractive targets for novel anti-inflammatory drugs include:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that inhibit COX enzymes.[2][4]
-
Nuclear Factor-kappa B (NF-κB) Signaling: This transcription factor plays a crucial role in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK pathway, in particular, is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][5]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is critical for signaling initiated by various cytokines and growth factors involved in inflammation.[3][5]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and the inflammatory response.[3]
-
Toll-like Receptor (TLR) Signaling: Adaptor proteins like MyD88 adaptor-like (MAL) are key mediators in TLR signaling, which triggers inflammatory responses upon detection of pathogenic ligands.[6]
Targeting these pathways with small molecules remains a primary strategy in the discovery of new anti-inflammatory drugs.
Synthetic Strategies for Novel Anti-inflammatory Agents
The design and synthesis of new anti-inflammatory agents often employ strategies like molecular hybridization and the development of novel heterocyclic scaffolds.
-
Molecular Hybridization: This approach involves combining two or more pharmacophores from known bioactive molecules to create a new hybrid compound with potentially enhanced efficacy and reduced side effects.[7] For instance, new conjugates of ibuprofen and indomethacin with a triazolyl heterocycle have been synthesized using this approach.[1]
-
Heterocyclic Scaffolds: Many clinically used anti-inflammatory drugs are based on heterocyclic structures. Recent research has focused on the synthesis of novel heterocyclic compounds, including derivatives of pyrazole, pyrimidine, benzimidazole, and indole, as potential anti-inflammatory agents.[8]
Quantitative Data on Novel Anti-inflammatory Agents
The following tables summarize the in vitro and in vivo activities of several recently synthesized anti-inflammatory compounds.
Table 1: In Vitro COX Inhibition Data for Novel Compounds
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 1 (Benzimidazole piperidine derivative) | COX-1 | 11.68 ± 1.2 | 171.8 | [4][9] |
| COX-2 | 0.068 ± 0.008 | |||
| Compound 2 (Phenoxy pyridine derivative) | COX-1 | 12.22 ± 1.1 | 254.6 | [4][9] |
| COX-2 | 0.048 ± 0.002 | |||
| MAK01 (Pivalate-based Michael product) | COX-1 | 314 | 0.42 | [10] |
| COX-2 | 131 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |
| Benzothiazole derivative (17c) | Not Specified | 1 | 72 | [2] |
| 2 | 76 | |||
| 3 | 80 | |||
| Benzothiazole derivative (17i) | Not Specified | 1 | 64 | [2] |
| 2 | 73 | |||
| 3 | 78 | |||
| Naproxen derivative (4) | Not Specified | 4 | 54.01 | [11] |
| Naproxen derivative (7) | Not Specified | 4 | 54.12 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of anti-inflammatory agents.
General Synthetic Protocol for Amide Derivatives of Ibuprofen
This protocol describes a general method for synthesizing amide derivatives of ibuprofen, a common strategy to reduce its gastrointestinal side effects.[12]
Materials:
-
Ibuprofen
-
Thionyl chloride (SOCl₂)
-
Appropriate heterocyclic amine (e.g., morpholine)
-
Dry benzene
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol/water)
Procedure:
-
Acid Chloride Formation: A mixture of ibuprofen (1 equivalent) and thionyl chloride (1.2 equivalents) in dry benzene is refluxed for 2-3 hours.
-
Solvent Removal: The excess thionyl chloride and benzene are removed under reduced pressure to yield ibuprofen acid chloride.
-
Amide Formation: The crude acid chloride is dissolved in dry benzene and added dropwise to a solution of the desired heterocyclic amine (1 equivalent) in dry benzene at 0-5°C with constant stirring.
-
Reaction Completion: The reaction mixture is stirred at room temperature for 4-5 hours.
-
Work-up: The reaction mixture is washed with a saturated solution of sodium bicarbonate and then with water.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent system.
In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound or reference drug for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
IC₅₀ Calculation: Calculate the concentration of the test compound that causes 50% inhibition (IC₅₀) of the enzyme activity.
In Vivo Carrageenan-Induced Paw Edema Assay
This widely used animal model assesses the acute anti-inflammatory activity of a compound.[11][13]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound and reference drug (e.g., Diclofenac)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for the development of anti-inflammatory agents.
Caption: TLR4 signaling pathway leading to pro-inflammatory gene expression.
Caption: Arachidonic acid metabolism via COX and LOX pathways.
Caption: General workflow for anti-inflammatory drug discovery.
References
- 1. Molecules | Special Issue : Design and Synthesis of Novel Anti-Inflammatory Agents [mdpi.com]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways and transcription factors as therapeutic targets in inflammatory disease: towards innovative antirheumatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Editorial: Targeting signalling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Recent advancements in the development of heterocyclic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Compound Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel anticancer therapeutics has led to the exploration of a diverse array of chemical entities. This document provides detailed application notes and protocols for the evaluation of promising anticancer compounds, focusing on their mechanisms of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended to guide researchers in the systematic investigation of new chemical entities for cancer therapy.
Core Concepts in Anticancer Drug Discovery
The development of effective anticancer drugs hinges on the ability to selectively target cancer cells while minimizing toxicity to normal tissues. Key strategies involve the disruption of essential cellular processes in cancer cells, such as uncontrolled proliferation and evasion of programmed cell death (apoptosis).[1] Many novel compounds exert their anticancer effects by modulating specific signaling pathways that are dysregulated in cancer.[2][3]
Featured Anticancer Compounds: Mechanisms and Quantitative Data
This section details the anticancer properties of several novel compounds, summarizing their cytotoxic effects, and their impact on apoptosis and the cell cycle.
Betulinic Acid
Betulinic acid, a pentacyclic triterpenoid found in the bark of several plant species, has demonstrated significant antitumor activity.[4][5] Its mechanism of action involves the induction of apoptosis and arrest of the cell cycle at the G2/M phase in various cancer cell lines.[4][6]
Table 1: Cytotoxicity of Betulinic Acid against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 (paclitaxel-resistant) | Lung Carcinoma | 50 | [6] |
| Jurkat | T-cell Leukemia | 70 (24h) | [7] |
| MV4-11 | Leukemia | 18.16 | [8] |
| A549 | Lung | 15.51 | [8] |
| PC-3 | Prostate | 32.46 | [8] |
| MCF-7 | Breast | 38.82 | [8] |
Table 2: Effect of Betulinic Acid on Cell Cycle Distribution in Jurkat Cells (24h treatment)
| Concentration (µM) | % G0/G1 Phase | % S Phase | Reference |
| 0 | 31.0 | 61.5 | [7] |
| 20 | - | - | [7] |
| 60 | - | - | [7] |
| 100 | 58.8 | 35.8 | [7] |
Withaferin-A
Withaferin-A, a steroidal lactone isolated from Withania somnifera, exhibits potent anticancer activity by inducing apoptosis and arresting the cell cycle, primarily at the G2/M phase.[9][10] It has been shown to modulate multiple signaling pathways, including the p53 and MAPK/RAS/RAF pathways.[11][12]
Table 3: Cytotoxicity of Withaferin-A against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCC-4 | Oral Cancer | 14 | [11] |
| MCF-7 | Breast Cancer | 1.5 - 2.0 | [10] |
| MDA-MB-231 | Breast Cancer | 1.5 - 2.0 | [10] |
Table 4: Apoptosis Induction by Withaferin-A in SCC-4 Oral Cancer Cells
| Concentration (µM) | % Apoptotic Cells | Reference | | :--- | :--- |[11] | | 0 | 0.75 |[11] | | 7 | 5.8 |[11] | | 14 | 12.4 |[11] | | 28 | 22.66 |[11] |
Artemisinin and its Derivatives
Artemisinin, a sesquiterpene lactone, and its derivatives are well-known for their antimalarial properties but also exhibit significant anticancer activity.[13] They induce apoptosis and cell cycle arrest, often in the G1 or G2/M phase, in various cancer cell types.[3][14][15]
Table 5: Cytotoxicity of Artemisinin and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Artemisinin | A-253 | Salivary Gland Tumor | 10.23 µM | [14] |
| Artemisinin | HTB-41 | Salivary Gland Tumor | 14.21 µM | [14] |
| Artemisinin | SMIE | Transformed Salivary Gland | 203.18 µM | [14] |
| Dihydroartemisinin | PC9 | Lung Cancer | 19.68 µM (48h) | [16] |
| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 7.08 µM (48h) | [16] |
| Derivative 9 | HCT116 | Colon Cancer | 0.12 µM | [16] |
Silvestrol
Silvestrol is a natural product that has demonstrated potent anticancer activity by inhibiting protein translation, leading to cell cycle arrest and apoptosis.[17][18] It often arrests cells in the G2/M phase of the cell cycle.[19][20]
Table 6: Apoptosis Induction by Silvestrol in LNCaP Prostate Cancer Cells (24h treatment)
| Concentration (nM) | % TUNEL-positive cells | Reference |
| 30 | 53 | [21] |
| 120 | 77 | [21] |
Oleanolic Acid Dimers
Synthetic dimers of oleanolic acid have been shown to possess enhanced cytotoxic activity compared to the parent compound.[22][23] These compounds are effective against a broad range of cancer cell lines.
Table 7: Cytotoxicity of Oleanolic Acid Dimers
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oleanolic Acid | SKRB-3 | Breast Cancer | 18 - 19 | [23] |
| Oleanolic Acid Dimer 2a | Various | - | <10 | [1] |
| Oleanolic Acid Dimer 2f | Various | - | <10 | [5] |
| Oleanolic Acid Dimer 2g | Various | - | <10 | [5] |
Isatin Sulfonamide Derivatives
Novel isatin sulfonamide derivatives have been synthesized and evaluated for their anticancer potential, demonstrating potent activity against various cancer cell lines, including those of the breast and liver.[2][24][25] Some of these compounds have been shown to inhibit VEGFR-2, a key player in angiogenesis.[2]
Table 8: Cytotoxicity of Isatin Sulfonamide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6f | T47D | Breast Cancer | 5.45 | [2] |
| Compound 11b | T47D | Breast Cancer | 1.83 | [2] |
| Compound 12b | T47D | Breast Cancer | 3.59 | [2] |
| Compound 3a | HepG2 | Liver Cancer | 16.8 | [25] |
| Compound 4b | HepG2 | Liver Cancer | 44.7 | [25] |
| Compound 4c | HepG2 | Liver Cancer | 39.7 | [25] |
Signaling Pathways and Experimental Workflows
Apoptosis Induction Pathway
Caption: Simplified intrinsic apoptosis pathway induced by anticancer compounds.
Cell Cycle Arrest Mechanism
Caption: General mechanism of cell cycle arrest induced by anticancer compounds.
Experimental Workflow for Anticancer Compound Screening
Caption: A typical workflow for the in vitro screening of novel anticancer compounds.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[15]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4][22]
Materials:
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells (including supernatant for apoptotic cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][22]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[22] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[23][26]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Transfer the stained cell suspension to flow cytometry tubes and analyze on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of betulinic acid on proliferation and apoptosis in Jurkat cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A comprehensive review and perspective on anticancer mechanisms of withaferin A in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 13. Anticancer activities of artemisinin and its bioactive derivatives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 14. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol | PLOS One [journals.plos.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Oleanolic Acid Dimers with Potential Application in Medicine—Design, Synthesis, Physico-Chemical Characteristics, Cytotoxic and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Continuous Flow Synthesis of Drug Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The paradigm of chemical synthesis is undergoing a significant transformation, with continuous flow chemistry emerging as a powerful and versatile platform for the synthesis of active pharmaceutical ingredients (APIs) and their derivatives.[1][2][3] This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of multiple synthetic steps.[4][5] These benefits translate to higher yields, increased purity, reduced waste, and accelerated development timelines, making continuous flow a highly attractive methodology in the pharmaceutical industry.[6][7]
This document provides detailed application notes and protocols for the continuous flow synthesis of three key drug derivatives: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, the anti-cancer agent Imatinib, and the anti-epileptic drug Rufinamide. These examples have been selected to showcase the broad applicability of flow chemistry in synthesizing molecules of varying complexity and through diverse chemical transformations.
Continuous Flow Synthesis of Ibuprofen
The continuous flow synthesis of Ibuprofen sodium salt demonstrates a rapid and efficient three-step process, achieving high yields in a matter of minutes.[8][9] This protocol highlights the ability of flow chemistry to handle highly reactive intermediates and challenging reaction conditions with superior control and safety.
Quantitative Data Summary
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: 1,2-Aryl Migration | Step 3: Saponification | Overall |
| Reagents | Isobutylbenzene, Propionyl chloride, AlCl₃ | Intermediate from Step 1, Trimethyl orthoformate, ICl, DMF | Intermediate from Step 2, NaOH | - |
| Solvent | Neat | DMF | Water | - |
| Temperature | Ambient | Ambient | 100 °C | - |
| Residence Time | < 1 minute | < 1 minute | < 1 minute | ~ 3 minutes |
| Yield | > 90% | > 90% | > 90% | 83% |
| Throughput | - | - | - | 8.09 g/h |
Experimental Protocol
Reagent Preparation:
-
Feed 1: A solution of isobutylbenzene and propionyl chloride.
-
Feed 2: A solution of aluminum chloride in propionyl chloride.
-
Feed 3: 1 M Hydrochloric acid for quenching.
-
Feed 4: A solution of trimethyl orthoformate and iodine monochloride.
-
Feed 5: 2-Mercaptoethanol for quenching.
-
Feed 6: Aqueous sodium hydroxide solution.
Reactor Setup:
The system consists of three sequential reactor coils corresponding to the three reaction steps. PFA tubing is suitable for the reactor coils. Syringe pumps are used to introduce the reagents at precise flow rates. Back-pressure regulators are employed to maintain the desired pressure and prevent solvent evaporation.
Synthesis Procedure:
-
Step 1: Friedel-Crafts Acylation. Feed 1 and Feed 2 are pumped into the first reactor coil. The reaction is exothermic and proceeds rapidly. The output is then mixed with Feed 3 to quench the reaction.
-
Step 2: 1,2-Aryl Migration. The quenched stream from Step 1 is mixed with Feed 4 and introduced into the second reactor coil. Dimethylformamide (DMF) is added to maintain solubility. The reaction stream is then quenched with Feed 5.
-
Step 3: Saponification. The output from Step 2 is mixed with Feed 6 and passed through the third heated reactor coil to effect hydrolysis to the sodium salt of Ibuprofen.
-
Work-up and Purification. The final product stream can be subjected to in-line liquid-liquid extraction for purification.
Experimental Workflow Diagram
Caption: Continuous flow synthesis of Ibuprofen.
Continuous Flow Synthesis of Imatinib
The synthesis of the anticancer drug Imatinib is a prime example of a multi-step continuous flow process for a complex API.[3][10] This three-step sequence involves a nitrile hydration, a chemoselective amidation, and a C-N cross-coupling reaction, all performed in a telescoped manner without the need for intermediate purification.[10]
Quantitative Data Summary
| Parameter | Step 1: Nitrile Hydration | Step 2: Chemoselective Amidation | Step 3: C-N Cross-Coupling | Overall |
| Reagents | 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, Cs₂CO₃ | Intermediate from Step 1, 3-bromo-5-nitroaniline, Pd precatalyst, K₃PO₄ | Intermediate from Step 2, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, Pd precatalyst | - |
| Solvent | i-PrOH/H₂O | i-PrOH/H₂O | i-PrOH/H₂O | - |
| Temperature | High Temperature | High Temperature | High Temperature | - |
| Residence Time | - | - | - | 48 minutes |
| Yield | - | - | - | 58% |
| Throughput | - | - | - | 327 mg/h |
Experimental Protocol
Reagent Preparation:
-
Feed 1: A solution of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile and cesium carbonate in a mixture of isopropanol and water.
-
Feed 2: A solution of 3-bromo-5-nitroaniline and a palladium precatalyst in isopropanol.
-
Feed 3: An aqueous solution of potassium phosphate.
-
Feed 4: A solution of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and a palladium precatalyst in isopropanol.
Reactor Setup:
The system utilizes three sequential stainless-steel reactor coils. High-pressure pumps are required to handle the solvent mixtures at elevated temperatures. The setup is designed to avoid precipitation of salts, which can be a challenge in flow synthesis.
Synthesis Procedure:
-
Step 1: Nitrile Hydration. Feed 1 is pumped through the first heated reactor coil to convert the nitrile to the corresponding amide.
-
Step 2: Chemoselective Amidation. The output stream from Step 1 is combined with Feed 2 and Feed 3 and passed through the second heated reactor coil to perform the amidation reaction.
-
Step 3: C-N Cross-Coupling. The stream from Step 2 is then mixed with Feed 4 and enters the third heated reactor coil for the final C-N bond formation.
-
Work-up and Purification. The final product stream is collected, and Imatinib is isolated after appropriate work-up and purification steps.
Experimental Workflow Diagram
Caption: Telescoped continuous flow synthesis of Imatinib.
Continuous Flow Synthesis of Rufinamide
The continuous total synthesis of the anti-epileptic drug Rufinamide showcases the safe in-situ generation and consumption of a potentially hazardous organic azide intermediate.[2][4][7][11] This three-step, two-stage process is completed in a short residence time with a high overall yield.
Quantitative Data Summary
| Parameter | Stage 1: Azide Formation | Stage 2: Cycloaddition | Overall |
| Reagents | 2,6-difluorobenzyl bromide, Sodium azide | In-situ generated azide, Methyl propiolate, Ammonium hydroxide | - |
| Solvent | DMSO | DMSO | - |
| Temperature | Room Temperature | 110 °C | - |
| Reactor | 57 µL PFA tubing | 431 µL Copper tubing | - |
| Pressure | - | 100 psi | - |
| Residence Time | < 1 minute | ~10 minutes | ~11 minutes |
| Yield | - | - | 92% |
Experimental Protocol
Reagent Preparation:
-
Feed A: A 1 M solution of 2,6-difluorobenzyl bromide in DMSO.
-
Feed B: A 0.5 M solution of sodium azide in DMSO.
-
Feed C: Neat methyl propiolate.
-
Feed D: Ammonium hydroxide (~28% ammonia).
Reactor Setup:
The setup consists of two main parts. The first is a PFA tube reactor for the azide formation. The second is a copper tube reactor for the cycloaddition, which also acts as a catalyst for the reaction. Syringe pumps are used for all feeds, and a back-pressure regulator is placed after the copper reactor.
Synthesis Procedure:
-
Stage 1: In-situ Azide Generation. Feed A and Feed B are pumped and mixed, then passed through the PFA reactor at room temperature to form the 2,6-difluorobenzyl azide.
-
Stage 2: [3+2] Cycloaddition. Concurrently, Feed C and Feed D are mixed and cooled in an ice-water bath before being combined with the output from Stage 1 at a T-mixer. This combined stream then enters the heated copper tube reactor.
-
Work-up and Purification. The reaction mixture is collected, and water is added to precipitate the product. The solid Rufinamide is then collected by filtration and dried.
Experimental Workflow Diagram
Caption: Continuous total synthesis of Rufinamide.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. World Drug Tracker: Continuous Flow Total Synthesis of Rufinamide [worlddrugtracker.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 9. A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous Flow Total Synthesis of Rufinamide | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Trifluoromethyl)thiophene-2-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective and commonly used methods for the purification of this compound are:
-
Acid-Base Extraction: This technique is highly effective for separating the acidic target compound from neutral or basic impurities.
-
Recrystallization: Ideal for obtaining high-purity crystalline material, provided a suitable solvent is identified.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures.
Q2: How does the trifluoromethyl group affect the purification strategy?
A2: The trifluoromethyl (CF3) group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to its non-fluorinated analog. This enhanced acidity is beneficial for acid-base extraction, allowing for efficient separation. However, the fluorine atoms can also influence the compound's solubility profile, which needs to be considered when selecting solvents for recrystallization and chromatography.
Q3: What are the likely impurities in a sample of crude this compound?
A3: Potential impurities depend on the synthetic route but may include:
-
Unreacted starting materials: Such as 2-bromo-3-(trifluoromethyl)thiophene or other precursors.
-
Byproducts from side reactions: These can include isomers or products of incomplete or over-reaction.
-
Reagents and catalysts: Traces of reagents used in the synthesis.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification?
A4: Yes, TLC is an excellent tool for monitoring the progress of purification. Due to the acidic nature of the compound, streaking of the spot on the TLC plate may occur. This can often be suppressed by adding a small amount of a polar modifier, like acetic acid, to the mobile phase.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the product after acidification. | Incomplete extraction into the aqueous basic layer. | Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions (2-3 times) with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the aqueous layer is sufficiently acidified (pH 1-2). Check with pH paper. Cool the solution in an ice bath to maximize precipitation. | |
| The product is partially soluble in the acidic aqueous solution. | If precipitation is poor, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product. | |
| The final product is still impure. | The pH of the basic solution was not high enough to extract all acidic impurities. | Use a stronger base (e.g., dilute NaOH instead of sodium bicarbonate) if less acidic impurities are suspected. |
| Neutral impurities were carried over into the aqueous layer. | Ensure proper separation of layers and minimize the inclusion of the organic layer when separating the aqueous phase. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve, even when heating. | The chosen solvent is too non-polar. | Try a more polar solvent or a mixture of solvents. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent/anti-solvent system. Add a non-polar solvent (anti-solvent) dropwise to the solution at room temperature until it becomes slightly turbid, then heat to dissolve and cool slowly. | |
| Low recovery of the purified product. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| The compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound runs with the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of the compound band. | The compound is interacting strongly with the acidic silica gel. | Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress deprotonation of the carboxylic acid on the silica surface. |
| The column is overloaded. | Use a larger column or load less crude material. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Poor separation from impurities. | The chosen mobile phase does not provide sufficient resolution. | Perform a systematic TLC analysis with different solvent systems to find an optimal mobile phase that maximizes the separation between your product and the impurities (aim for a ΔRf > 0.2). |
Data Presentation
Table 1: Recommended Solvent Systems for Purification Techniques
| Purification Technique | Recommended Solvents/Mobile Phases (Starting Points) | Purity Improvement (Typical) |
| Acid-Base Extraction | Organic phase: Diethyl ether or Ethyl acetateAqueous phase: Saturated sodium bicarbonate solution or 1M Sodium hydroxide | Removes neutral and basic impurities effectively. |
| Recrystallization | Hexane/Ethyl acetate, Toluene, or Ethanol/Water mixtures are good starting points for screening. | Can achieve >99% purity if a suitable solvent is found. |
| Column Chromatography | Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) with 0.5% Acetic Acid. | Effective for removing impurities with different polarities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Add a fresh portion of the saturated sodium bicarbonate solution to the organic layer in the separatory funnel and repeat the extraction process. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, toluene, ethanol, water) at room temperature and upon heating to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Technical Support Center: 3-(Trifluoromethyl)thiophene-2-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly for the synthetic route involving the lithiation of 3-(trifluoromethyl)thiophene followed by carboxylation.
Q1: My reaction yield is low, and I've isolated a significant amount of the starting material, 3-(trifluoromethyl)thiophene. What could be the cause?
A1: Low conversion of the starting material can be attributed to several factors related to the lithiation step:
-
Inactive n-Butyllithium: The n-butyllithium (n-BuLi) solution may have degraded. It is crucial to use a freshly titrated or newly purchased solution.
-
Insufficient n-BuLi: Ensure that at least one equivalent of n-BuLi is used. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) to compensate for any trace moisture or other protic impurities.
-
Reaction Temperature Too High: The lithiation of thiophenes is typically conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your cooling bath is maintained at the correct temperature throughout the addition of n-BuLi and the subsequent stirring period.
-
Inadequate Reaction Time: Allow sufficient time for the lithiation to go to completion. Typically, stirring for 1-2 hours at -78 °C after the addition of n-BuLi is recommended.
Q2: I'm observing an isomeric impurity in my crude product. How can I identify and remove it?
A2: The most likely isomeric impurity is 3-(trifluoromethyl)thiophene-5-carboxylic acid, arising from the metalation at the 5-position of the thiophene ring.
-
Identification:
-
¹H NMR: The proton signals for the thiophene ring will differ. For the desired 2-carboxylic acid isomer, you would expect two doublets. For the 5-carboxylic acid isomer, you would also expect two doublets but with different coupling constants and chemical shifts.
-
¹³C NMR: The chemical shifts of the carboxyl carbon and the trifluoromethyl carbon will be different for each isomer.
-
GC-MS: The two isomers will likely have different retention times. Their mass spectra will be very similar, showing the same molecular ion peak.
-
-
Removal:
-
Fractional Recrystallization: If the crude product is a solid, fractional recrystallization can be an effective method for separating isomers, provided they have different solubilities in a particular solvent system.
-
Column Chromatography: Careful column chromatography on silica gel can separate the isomers. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended to achieve good separation.
-
Q3: My final product is contaminated with a non-polar impurity. What could it be?
A3: A common non-polar impurity is butane, which is a byproduct of the n-BuLi reaction. Residual unreacted 3-(trifluoromethyl)thiophene will also appear as a non-polar impurity.
-
Identification:
-
¹H NMR: Butane will show characteristic signals in the aliphatic region (around 0.9 and 1.4 ppm). 3-(trifluoromethyl)thiophene will have distinct aromatic proton signals.
-
GC-MS: These low boiling point impurities can be readily identified by their short retention times.
-
-
Removal:
-
These impurities are volatile and can usually be removed by evaporation under reduced pressure. If they persist, they will be easily separated from the polar carboxylic acid product during aqueous workup or column chromatography.
-
Q4: After quenching the reaction with CO₂, the workup is difficult, and I'm getting a poor yield.
A4: The quenching and workup steps are critical for obtaining a good yield of the carboxylic acid.
-
Inefficient CO₂ Quenching: Ensure that the reaction mixture is vigorously stirred while being quenched with an excess of solid carbon dioxide (dry ice). A slow or inefficient quench can lead to side reactions of the lithiated intermediate.
-
Improper pH Adjustment: After quenching, the reaction mixture should be acidified to a pH of approximately 1-2 to ensure that the carboxylate salt is fully protonated to the carboxylic acid.
-
Emulsion Formation during Extraction: Thiophene derivatives can sometimes form emulsions during extraction with organic solvents. To break emulsions, you can add brine or a small amount of a different organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: A widely used method is the directed ortho-metalation of 3-(trifluoromethyl)thiophene. This involves the deprotonation at the 2-position of the thiophene ring using a strong base like n-butyllithium, followed by quenching the resulting lithiated species with carbon dioxide (in the form of dry ice) to form the carboxylic acid.
Q: What are the key reaction parameters to control in this synthesis?
A: The critical parameters are:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: The lithiation step must be performed at a low temperature, typically -78 °C, to ensure the stability of the lithiated intermediate and prevent side reactions.
-
Purity of Reagents: The purity of the starting 3-(trifluoromethyl)thiophene and the concentration of the n-butyllithium solution are crucial for achieving high yields.
Q: What are the expected spectroscopic data for pure this compound?
A:
-
¹H NMR (CDCl₃): δ ~7.7-7.9 (d, 1H), ~7.3-7.5 (d, 1H). The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
-
¹⁹F NMR (CDCl₃): δ ~ -58 to -60 ppm (s).
-
Mass Spectrometry (ESI-): [M-H]⁻ at m/z 195.
Data Presentation
Table 1: Summary of Common Impurities and Byproducts
| Impurity/Byproduct | Chemical Structure | Origin | Identification Notes |
| 3-(Trifluoromethyl)thiophene | C₅H₃F₃S | Unreacted starting material | Non-polar; distinct ¹H NMR signals in the aromatic region; short retention time in GC. |
| 3-(Trifluoromethyl)thiophene-5-carboxylic acid | C₆H₃F₃O₂S | Isomeric byproduct from metalation at the 5-position | Polar; different ¹H NMR chemical shifts and coupling constants for thiophene protons compared to the desired product; similar mass spectrum. |
| Butane | C₄H₁₀ | Byproduct from n-BuLi reaction | Very non-polar and volatile; characteristic ¹H NMR signals around 0.9 and 1.4 ppm. |
| Lithium Carbonate/Bicarbonate | Li₂CO₃ / LiHCO₃ | Formed during CO₂ quench | Insoluble in organic solvents; removed during aqueous workup. |
Experimental Protocols
Synthesis of this compound
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: Add 3-(trifluoromethyl)thiophene (1.0 eq.) to the cold THF.
-
Lithiation: Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: Crush a generous excess of dry ice in a separate dry flask. Rapidly transfer the cold reaction mixture to the crushed dry ice via a cannula with vigorous stirring.
-
Quenching and Warm-up: Allow the mixture to slowly warm to room temperature.
-
Workup: Add water to the reaction mixture. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH 1-2 with concentrated HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and purifying this compound.
Technical Support Center: Optimization of Amidation Reactions with 3-(Trifluoromethyl)thiophene-2-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of amidation reactions involving 3-(Trifluoromethyl)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low or no product yield in this specific amidation can stem from several factors, often related to the electron-deficient nature of the carboxylic acid. Key causes include:
-
Incomplete Activation of the Carboxylic Acid: The trifluoromethyl group makes the carboxylic acid electron-poor, which can affect its activation. The chosen coupling reagent may be inefficient or used in insufficient amounts for this substrate.[1]
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Steric Hindrance: Bulky chemical groups on either the thiophene carboxylic acid or the amine can physically impede the reaction.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction's progress.[1]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[1]
Q2: Which coupling reagents are most effective for this type of electron-deficient carboxylic acid?
A2: For electron-deficient and sterically hindered substrates, standard coupling reagents may be insufficient.[2][3][4] More powerful reagents are often required.
-
Uronium/Aminium-based Reagents: Reagents like HATU, HBTU, and HCTU are generally very effective.[5][6] HATU, in particular, reacts quickly and is known to suppress racemization, making it a preferred choice.[5][6]
-
Phosphonium-based Reagents: PyBOP and PyAOP are also highly efficient and can be particularly useful for sterically hindered couplings.[5]
-
Carbodiimides (with additives): While common, reagents like EDC or DCC may require additives such as HOBt or DMAP to be effective, especially with electron-deficient amines.[3][5] However, purification can be complicated by byproducts like dicyclohexylurea (DCU) when using DCC.[5]
-
Acyl Fluoride Formation: For particularly challenging couplings, in situ formation of an acyl fluoride using reagents like BTFFH at elevated temperatures can be a highly effective strategy.[2][7]
Q3: What is the optimal order of addition for the reagents in a HATU-mediated coupling?
A3: The generally recommended and mechanistically sound approach is to pre-activate the carboxylic acid before introducing the amine.[8] This minimizes a significant side reaction where HATU reacts directly with the amine.[8]
-
Dissolve the this compound in an anhydrous solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base, such as DIPEA.
-
Add the HATU coupling reagent and stir for 15-30 minutes at room temperature to allow for the formation of the active ester.[1][6]
-
Finally, add the amine to the pre-activated mixture.[8]
Q4: I am observing significant side reactions. How can they be minimized?
A4: Side reactions are common, especially in complex syntheses. To minimize them:
-
Control Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions, including racemization.[1]
-
Use Additives: For carbodiimide-based couplings, adding HOBt or OxymaPure can suppress racemization.[1]
-
Ensure Anhydrous Conditions: Water can lead to hydrolysis of the activated intermediate. Use dry solvents and inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Choose the Right Base: Use a non-nucleophilic base like DIPEA or triethylamine to avoid competition with your desired amine. Ensure the correct stoichiometry is used to neutralize any acids present without making the reaction mixture overly basic, which can cause decomposition.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Unchanged | 1. Ineffective coupling reagent. 2. Amine is protonated/non-nucleophilic. 3. Insufficient activation time. | 1. Switch to a more powerful coupling reagent like HATU or try an acyl fluoride-forming reagent like BTFFH.[5][7] 2. Ensure sufficient non-nucleophilic base (e.g., 2-4 equivalents of DIPEA) is used.[10] If the amine is a hydrochloride salt, it must be neutralized.[11] 3. Increase the pre-activation time of the carboxylic acid with the coupling reagent to 30 minutes before adding the amine.[1] |
| Low Yield (<50%) | 1. Suboptimal solvent. 2. Steric hindrance. 3. Reaction not at optimal temperature. | 1. This compound may have limited solubility in some solvents like DCM.[9] Switch to a more polar aprotic solvent like DMF or NMP. 2. Increase reaction time (up to 24-48 hours) and/or temperature.[2][12] For extremely hindered substrates, converting the acid to an acyl fluoride may be necessary.[2] 3. While starting at 0°C or room temperature is common, gently heating the reaction (e.g., to 40-50 °C) can sometimes drive sluggish reactions to completion. Monitor by TLC or LC-MS to avoid decomposition. |
| Multiple Spots on TLC / Impure Product | 1. Decomposition of starting material or product. 2. Side reaction with coupling reagent. 3. Racemization of a chiral center. | 1. The substrate may be unstable to the base or temperature. Try running the reaction at a lower temperature or using a milder base.[9] 2. Pre-activate the carboxylic acid before adding the amine to prevent the amine from reacting with the coupling reagent (especially with HATU).[8] 3. If applicable, add a racemization suppressant like HOBt or switch to a coupling reagent known for low racemization like HATU.[5] |
| Difficulty in Purification | 1. Urea byproduct from DCC/DIC. 2. Water-soluble reagents/byproducts. | 1. If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. If it remains problematic, switch to EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[5] 2. Perform a thorough aqueous workup. Wash the organic layer with dilute acid (e.g., 1N HCl) to remove excess base, then with saturated sodium bicarbonate to remove unreacted carboxylic acid, followed by brine. |
Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Solvent | Key Advantages | Potential Issues |
| HATU | DIPEA (Base) | DMF, DCM | High efficiency, fast reaction, low racemization.[6] | Can react with the amine if not pre-activated.[8] |
| EDC | HOBt, DMAP | DCM, ACN | Water-soluble urea byproduct, easy workup.[5] | Can be sluggish for electron-deficient substrates without additives. |
| DCC | DMAP | DCM | Inexpensive and effective. | Insoluble urea byproduct complicates purification.[5] |
| PyBOP | DIPEA (Base) | DMF, DCM | High efficiency, less hazardous byproducts than BOP.[5] | More expensive than carbodiimides. |
| SOCl₂ | None (or cat. DMF) | DCM, Toluene | Forms highly reactive acyl chloride. | Harsh conditions (reflux), generates HCl which must be neutralized.[11] |
| BTFFH | DIPEA (Base) | DCM, CH₃CN | Excellent for hindered and electron-deficient substrates.[7] | Requires elevated temperatures.[2] |
Protocol 1: General Procedure for Amidation using HATU
This protocol is a standard starting point for the amidation of this compound.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M concentration).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) followed by HATU (1.1-1.2 equivalents).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: General experimental workflow for HATU-mediated amidation.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 3-(Trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-(Trifluoromethyl)thiophene-2-carboxylic acid in chemical synthesis. The following information is designed to help users anticipate and address potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in amide coupling reactions?
A1: The most common side reactions are related to the activation of the carboxylic acid and the stability of the starting materials and intermediates. These can include:
-
Formation of a stable activated ester: Depending on the coupling reagent used, a highly reactive ester intermediate is formed. If the amine nucleophile is weak or sterically hindered, this intermediate may persist or react with other nucleophiles present in the reaction mixture.
-
Epimerization: If the amine or carboxylic acid contains a chiral center, there is a risk of racemization, especially with certain coupling reagents. The use of additives like HOBt or OxymaPure can help suppress this side reaction.[1]
-
Hydrolysis of the activated intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material and reducing the yield of the desired amide.[1] It is crucial to use anhydrous solvents and reagents to minimize this.
Q2: Can decarboxylation be a significant side reaction?
A2: Decarboxylation is a potential side reaction for thiophene-2-carboxylic acids, particularly when the thiophene ring is substituted with electron-donating groups or under harsh thermal or acidic/basic conditions. While the electron-withdrawing nature of the trifluoromethyl group at the 3-position generally disfavors decarboxylation under standard coupling conditions, it is a possibility at elevated temperatures.
Q3: Is the trifluoromethyl group stable during typical amide coupling and esterification reactions?
A3: The trifluoromethyl group is generally very stable under the standard conditions used for amide coupling and esterification. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur, although this is not a common side reaction in these transformations.
Q4: Are there any known issues with the thiophene ring itself during reactions?
A4: The thiophene ring is generally robust. However, under strongly acidic conditions or in the presence of certain oxidizing or reducing agents, the ring system can potentially undergo side reactions. For typical amide coupling or esterification reactions, the thiophene ring is expected to be stable.
Troubleshooting Guides
Problem 1: Low or No Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid | - Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).- Consider using a more powerful coupling reagent such as HATU, HBTU, or PyBOP, especially for sterically hindered or electron-poor amines.[2] |
| Deactivation of the amine | - If the amine is used as a salt (e.g., hydrochloride or trifluoroacetate), ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA or triethylamine, typically 2.0 equivalents or more) is added to liberate the free amine.[3] |
| Poor solubility of reactants | - Choose a solvent in which all reactants are fully soluble. Common choices include DMF, DCM, or THF.- Gentle heating may improve solubility, but monitor for potential side reactions. |
| Steric hindrance | - If either the carboxylic acid or the amine is sterically hindered, the reaction may require a longer reaction time or elevated temperatures.- Consider converting the carboxylic acid to the more reactive acyl fluoride in situ.[4] |
Problem 2: Formation of Impurities in Esterification Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - For Fischer esterification (acid-catalyzed), use a large excess of the alcohol and consider removing water as it forms (e.g., with a Dean-Stark apparatus).- For couplings using activating agents (e.g., DCC/DMAP), ensure all reagents are anhydrous. |
| Side reactions with the alcohol | - If the alcohol is sensitive to acidic conditions (in Fischer esterification), consider alternative methods such as Steglich esterification (DCC/DMAP) or using an acyl halide. |
| Formation of symmetric anhydride | - This can occur with some activating agents. Adding the alcohol promptly after the activation of the carboxylic acid can minimize this. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Add HATU (1.0-1.5 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for amide coupling with potential side reactions.
Caption: Troubleshooting logic for low amide yield.
References
Technical Support Center: Synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid and its derivatives. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent laboratory-scale method is the direct ortho-lithiation of 3-(trifluoromethyl)thiophene followed by carboxylation with carbon dioxide (dry ice). This approach offers high regioselectivity due to the directing effect of the thiophene's sulfur atom and the influence of the trifluoromethyl group.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors. Common culprits include incomplete lithiation, side reactions, and suboptimal reaction conditions. The electron-withdrawing nature of the trifluoromethyl group can affect the acidity of the ring protons and the stability of the lithiated intermediate. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.
Q3: What are the main side products I should be aware of in this synthesis?
A3: Potential side products include 2,5-dicarboxylated thiophene if the lithiation is not well-controlled, and unreacted starting material. If a brominated thiophene precursor is used for lithium-halogen exchange, debromination can be a significant side reaction.
Q4: How does the trifluoromethyl group influence the reaction?
A4: The strongly electron-withdrawing trifluoromethyl group increases the acidity of the thiophene ring protons, potentially affecting the regioselectivity of the lithiation. It also influences the reactivity of the final product.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved by an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent. Further purification can be performed by recrystallization or column chromatography on silica gel.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the lithiation-carboxylation route.
Issue 1: Low Conversion of Starting Material (Incomplete Lithiation)
| Potential Cause | Recommended Solution |
| Inactive or incorrect concentration of organolithium reagent (e.g., n-BuLi). | Titrate the organolithium reagent prior to use to determine its exact concentration. Use a fresh, properly stored bottle if possible. |
| Presence of moisture or other electrophilic impurities. | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. Purify the 3-(trifluoromethyl)thiophene starting material if necessary. |
| Insufficient reaction time or temperature for lithiation. | While lithiation is often rapid, ensure a sufficient stirring time at low temperature (e.g., -78 °C) for complete deprotonation. |
| Inadequate mixing. | Ensure efficient stirring throughout the addition of the organolithium reagent and the subsequent reaction time. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Recommended Solution |
| Over-lithiation leading to di-lithiated species. | Use a slight excess (typically 1.05-1.1 equivalents) of the organolithium reagent. Add the reagent slowly and maintain a low temperature (-78 °C) to control the reaction. |
| "Halogen dance" rearrangement if starting from a brominated precursor. | This rearrangement of the lithium species can be minimized by maintaining a very low temperature throughout the lithiation and subsequent quenching steps. |
Issue 3: Low Yield Despite Good Conversion (Problems with Carboxylation/Workup)
| Potential Cause | Recommended Solution |
| Inefficient quenching with CO₂. | Use a large excess of freshly crushed, high-quality dry ice. Ensure the lithiated species is added to the dry ice (or vice-versa) in a way that maximizes contact. Avoid introducing atmospheric moisture during the quench. |
| Product loss during aqueous workup. | Ensure the aqueous phase is thoroughly acidified (pH ~1-2) to fully protonate the carboxylate, making it soluble in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). |
| Decomposition of the product. | Avoid excessive heat during solvent removal. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiophene Carboxylation
| Starting Material | Base/Catalyst | Solvent | Temperature (°C) | Pressure (CO₂) | Yield (%) | Reference |
| Thiophene | Cs₂CO₃/Cesium Acetate | None | 200 | Not specified | Forms thiophene-2-carboxylate | [1] |
| Thiophene | Cs₂CO₃/Cesium Acetate | None | >220 | Not specified | Forms thiophene-2,5-dicarboxylate | [1] |
| Thiophene | Cs₂CO₃/Cesium Pivalate | None | 300 | Not specified | 4.98 | [1] |
| 5-(trifluoromethyl)thiophene | Pd(OAc)₂/Xantphos | Not specified | 80 | 1 atm | 70-82 | [2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Lithiation
This protocol is a generalized procedure based on standard methods for the ortho-lithiation and carboxylation of substituted thiophenes.
Materials:
-
3-(Trifluoromethyl)thiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add 3-(trifluoromethyl)thiophene (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Carboxylation:
-
In a separate flask, crush a large excess (at least 10 eq.) of dry ice into a fine powder.
-
Transfer the cold (-78 °C) solution of the lithiated thiophene to the flask containing the crushed dry ice via a cannula under a positive pressure of inert gas.
-
Allow the mixture to warm slowly to room temperature, which allows the excess CO₂ to sublime.
-
-
Workup and Purification:
-
Once at room temperature, quench the reaction mixture by adding 1 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Mandatory Visualizations
References
Technical Support Center: Recrystallization of 3-(Trifluoromethyl)thiophene-2-carboxylic acid
This technical support guide provides detailed information, protocols, and troubleshooting advice for the recrystallization of 3-(trifluoromethyl)thiophene-2-carboxylic acid, catering to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a crucial purification technique for solid organic compounds. Its primary purpose is to remove impurities from the crude product, resulting in a sample with higher purity. This is essential for accurate analytical data and for ensuring the compound's suitability for subsequent synthetic steps or biological assays.
Q2: What are the key physical and chemical properties of this compound?
Having accurate physical and chemical data is vital for handling and purifying this compound. Below is a summary of its key properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 767337-59-7[1][2][3] |
| Molecular Formula | C₆H₃F₃O₂S[1][2][3] |
| Molecular Weight | 196.15 g/mol [1][2][3] |
| Melting Point | Not available. |
| Solubility | Not available. |
| Appearance | Solid (form may vary) |
Q3: What are the main safety precautions to consider when working with this compound?
This compound is a chemical that requires careful handling in a controlled laboratory environment.[4] Adherence to safety protocols is mandatory to minimize risks.
Table 2: Safety Information for this compound
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation.[4] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[4] |
| H319 | Causes serious eye irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[4] |
| H335 | May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a poison center or doctor if you feel unwell.[4] |
Experimental Protocol: Recrystallization
This section provides a detailed methodology for the recrystallization of this compound.
Step 1: Solvent Selection
-
Place a small amount of the crude solid (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Common solvents to test for thiophene carboxylic acids include water, ethanol, methanol, and ethyl acetate.
-
Observe the solubility. If the compound dissolves at room temperature, the solvent is not suitable.
-
If the compound is insoluble at room temperature, gently heat the test tube.
-
If the compound dissolves upon heating, it is a potentially good solvent.
-
Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
Step 2: Recrystallization Procedure
The following workflow outlines the single-solvent recrystallization process.
Caption: Figure 1: Recrystallization Experimental Workflow.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to ensure only the minimum required amount is used.
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization : Cover the flask and allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[6]
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals, either by air-drying or in a vacuum oven.
-
Analysis : Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) indicates high purity. Calculate the percent recovery.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you might face.
Caption: Figure 2: Troubleshooting Decision Tree for Recrystallization.
Q: No crystals are forming upon cooling. What should I do?
-
Issue : The solution may be too dilute (too much solvent was added).
-
Solution : Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
-
Issue : The solution is supersaturated and requires a nucleation site for crystal growth to begin.
-
Solution 1 : Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The tiny scratches can provide a surface for crystallization to start.
-
Solution 2 : Add a "seed crystal" (a tiny amount of the pure compound) to the solution to initiate crystallization.
-
Q: My compound has "oiled out" instead of forming crystals. How can I fix this?
-
Issue : "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1 : Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool very slowly.
-
Solution 2 : Consider using a different solvent with a lower boiling point.
-
Q: The yield of my recrystallized product is very low. How can I improve it?
-
Issue : Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.
-
Solution : Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
-
Issue : Premature crystallization occurred during a hot filtration step.
-
Solution : Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
-
Issue : The solution was not cooled sufficiently to maximize crystal formation.
-
Solution : After cooling to room temperature, place the flask in an ice bath to increase the yield.
-
-
Issue : The collected crystals were washed with solvent that was not ice-cold.
-
Solution : Always use a minimal amount of ice-cold solvent for washing the crystals.
-
Q: The recrystallized product is still impure. What went wrong?
-
Issue : The solution was cooled too quickly, trapping impurities within the crystal lattice.
-
Solution : Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
-
-
Issue : Insoluble impurities were not removed.
-
Solution : If there were insoluble impurities in the crude product, they should have been removed by hot filtration before cooling.
-
-
Issue : The impurities have similar solubility to the product in the chosen solvent.
-
Solution : A second recrystallization may be necessary. Alternatively, another purification technique, such as column chromatography, may be required.
-
References
Technical Support Center: Column Chromatography of Thiophene Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thiophene carboxylic acids by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of thiophene carboxylic acids.
Problem: The thiophene carboxylic acid is streaking or tailing on the column.
-
Possible Cause 1: Strong Interaction with Stationary Phase. Carboxylic acids can interact strongly with the slightly acidic silanol groups on the surface of silica gel, leading to broad peaks and tailing.[1][2]
-
Possible Cause 2: Inappropriate Solvent System. The polarity of the eluent may not be optimal for the specific thiophene carboxylic acid, causing it to move unevenly down the column.
-
Possible Cause 3: Column Overload. Loading too much crude material onto the column can exceed its separation capacity, leading to band broadening and tailing.[5]
-
Solution: Use a larger column with more stationary phase. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[5]
-
Problem: The thiophene carboxylic acid is not eluting from the column.
-
Possible Cause 1: Mobile Phase is Not Polar Enough. The eluent may not have sufficient polarity to move the highly polar carboxylic acid down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[3]
-
-
Possible Cause 2: Compound Decomposition. The thiophene carboxylic acid may be unstable on the acidic silica gel.
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by running a solvent system containing a small amount of a base like triethylamine (0.1-1%) through the column before loading the sample.[5]
-
Problem: Poor separation between the thiophene carboxylic acid and impurities.
-
Possible Cause 1: Improper Column Packing. Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks. The top of the silica bed should be flat and protected with a layer of sand.[6]
-
-
Possible Cause 2: Suboptimal Solvent System. The chosen eluent may not have the right selectivity to resolve the target compound from impurities.
-
Solution: Meticulously screen different solvent systems using TLC. A shallow gradient elution, where the polarity is increased very slowly, can often improve the separation of closely eluting compounds.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying thiophene carboxylic acids?
A1: The choice of stationary phase depends on the polarity of the specific thiophene carboxylic acid and its impurities.
-
Normal-Phase (Silica Gel): Standard silica gel (230-400 mesh) is most commonly used. It is effective for a wide range of thiophene carboxylic acids. For compounds that are sensitive to acid, neutral alumina can be a good alternative.[5]
-
Reverse-Phase (C18): For highly polar thiophene carboxylic acids or for separations where normal-phase chromatography is ineffective, reverse-phase C18 silica gel can be used.[1][7]
Q2: How do I choose the right mobile phase for my thiophene carboxylic acid purification?
A2: The ideal mobile phase should provide an Rf value of 0.2-0.4 for your target compound on a TLC plate.[3]
-
For Normal-Phase (Silica Gel): Start with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Dichloromethane with methanol is another common system for more polar compounds. Crucially, for carboxylic acids, the addition of a small amount (0.1-1%) of acetic or formic acid to the mobile phase is often necessary to obtain sharp peaks.[3][8]
-
For Reverse-Phase (C18): A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The mobile phase is often acidified with a small amount of an acid like formic acid (for MS compatibility) or phosphoric acid to ensure the carboxylic acid is protonated.[1]
Q3: My thiophene carboxylic acid seems to be degrading on the silica gel column. What can I do?
A3: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel.[5] To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount of a base like triethylamine (0.1-1%) to your eluent. This neutralizes the most acidic sites on the silica.[5]
-
Use a different stationary phase: Consider using neutral alumina, which is less acidic than silica gel.
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) without compromising separation.
Q4: Can I use a gradient elution for purifying thiophene carboxylic acids?
A4: Yes, a gradient elution is often very effective, especially for complex mixtures or when there is a large polarity difference between the desired compound and impurities. Start with a less polar solvent system and gradually increase the proportion of the more polar solvent. This allows for the elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities.[6]
Data Presentation
The following tables summarize typical starting conditions for the column chromatography of thiophene carboxylic acids. These are general guidelines and may require optimization for specific molecules.
Table 1: Normal-Phase Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Mobile Phase Modifier | 0.1 - 1% Acetic Acid or Formic Acid |
| Loading Technique | Wet loading (dissolved in minimal eluent) or Dry loading (adsorbed onto silica) |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) |
Table 2: Reverse-Phase Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | C18-functionalized Silica Gel |
| Mobile Phase (Eluent) | Water/Acetonitrile or Water/Methanol |
| Mobile Phase Modifier | 0.1% Formic Acid or Phosphoric Acid |
| Loading Technique | Dissolved in a minimal amount of mobile phase |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography of a Thiophene Carboxylic Acid
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate containing 0.5% acetic acid) to find a system that provides good separation of the desired product from impurities, aiming for a target Rf value of 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (e.g., 50g for 1g of crude product) in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample solution to the top of the column using a pipette.
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene carboxylic acid.
-
Mandatory Visualization
Caption: Troubleshooting workflow for thiophene carboxylic acid column chromatography.
References
- 1. Separation of 3-Thiophenecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 3-(Trifluoromethyl)thiophene-2-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 3-(Trifluoromethyl)thiophene-2-carboxylic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
The primary methods for removing this acidic impurity are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the desired product and other impurities, and the required final purity.
Q2: How does acid-base extraction work to remove this compound?
Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic solvents at various pH levels. This compound, being acidic, will react with a basic aqueous solution (like sodium bicarbonate or sodium hydroxide) to form a water-soluble salt. This salt then moves into the aqueous layer, while the neutral or basic desired product remains in the organic layer, effectively separating them.
Q3: Can I use column chromatography to remove this unreacted starting material?
Yes, column chromatography is a viable option, particularly for complex mixtures or when a very high degree of purity is required. For acidic compounds like this compound, a common technique is to use a mobile phase containing a small amount of acid (e.g., acetic or formic acid) to suppress the ionization of the carboxylic acid, which can otherwise lead to peak tailing on silica gel.
Q4: What should I consider when choosing a recrystallization solvent for my product to remove the unreacted acid?
The ideal recrystallization solvent should dissolve your desired product well at elevated temperatures but poorly at room temperature, while the unreacted this compound should either be very soluble or very insoluble at all temperatures. Common solvents to screen for the recrystallization of organic compounds include ethanol, methanol, hexane/ethyl acetate mixtures, and toluene. Given the acidic nature of the impurity, the choice of solvent can be critical.
Troubleshooting Guides
Acid-Base Extraction
| Issue | Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of reactants or impurities. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite. |
| Low Recovery of Desired Compound | - The desired compound has some solubility in the aqueous base.- Incomplete separation of layers. | - Use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide) if your product is base-sensitive.- Perform multiple extractions with smaller volumes of the basic solution.- Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
| Unreacted Acid Remains in the Organic Layer | - Insufficient amount of base used.- Incomplete reaction between the acid and base. | - Ensure a molar excess of the base is used.- Increase the contact time between the two phases by gentle swirling for a longer duration.- Check the pH of the aqueous layer to ensure it is basic. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High level of impurities. | - Select a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try to purify the compound by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| No Crystal Formation Upon Cooling | - The solution is not saturated.- Nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Low Recovery of Purified Product | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
The following table summarizes the expected outcomes for each purification method. Note that specific values can vary based on the reaction mixture and experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery Range | Key Considerations |
| Acid-Base Extraction | >95% | 85-95% | Fast and effective for large scales; potential for emulsion formation. |
| Column Chromatography | >99% | 70-90% | High purity achievable; can be time-consuming and requires larger solvent volumes. |
| Recrystallization | >98% | 60-85% | Can yield very pure material if a suitable solvent is found; recovery can be lower. |
Experimental Protocols
Protocol 1: Removal of this compound by Acid-Base Extraction
-
Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be about one-third to one-half of the organic layer volume.
-
Mixing : Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel frequently to release any pressure buildup from CO₂ evolution.
-
Separation : Allow the layers to separate. The aqueous layer, containing the sodium salt of this compound, can be drained off.
-
Repeat : Repeat the extraction with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.
-
Washing : Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for specific applications.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient : A typical gradient could be 10-90% Solvent B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Sample Preparation : Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
Visualizations
Caption: Workflow for removal of acidic impurities via acid-base extraction.
Challenges in the scale-up of 3-(Trifluoromethyl)thiophene-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this important fluorinated heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound at a lab scale?
A1: The most prevalent laboratory-scale synthesis involves the regioselective metalation of a 3-substituted thiophene precursor followed by carboxylation. The typical route starts with 3-(Trifluoromethyl)thiophene, which undergoes deprotonation at the 2-position using a strong organolithium base like n-butyllithium (n-BuLi) at cryogenic temperatures. The resulting 3-(trifluoromethyl)-2-thienyllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate salt, which is subsequently acidified during work-up to yield the final product.
Q2: Why are cryogenic temperatures (e.g., -78 °C) necessary for the lithiation step?
A2: Cryogenic temperatures are critical for several reasons. Firstly, the lithiated thiophene intermediate can be thermally unstable and may decompose or undergo side reactions at higher temperatures. Secondly, organolithium reagents like n-BuLi are highly reactive and less selective at elevated temperatures, which can lead to undesired side reactions such as metalation at other positions or reaction with the trifluoromethyl group.[1][2] Maintaining a low temperature ensures the kinetic regioselectivity of the deprotonation at the C2 position, which is the most acidic site, and preserves the stability of the intermediate until it is quenched.[3]
Q3: What are the primary impurities I should expect, and how can they be removed?
A3: Common impurities include unreacted starting material (3-(Trifluoromethyl)thiophene), the debrominated/deprotonated byproduct (if starting from a halogenated precursor), and potentially regioisomers if the metalation was not selective.[4] A standard purification protocol involves an extractive work-up where the crude product is washed with a dilute acid to remove basic residues and a dilute base (like sodium bicarbonate solution) to separate the carboxylic acid product from neutral organic impurities.[4] The product can then be isolated by acidifying the basic aqueous layer and extracting. For higher purity, recrystallization from a suitable solvent system or column chromatography may be necessary.[4][5]
Q4: Is this reaction feasible to scale up? What are the main concerns?
A4: Yes, this reaction is scalable, but with significant challenges. The primary concerns for scale-up are:
-
Thermal Management: The lithiation and the carboxylation quench are highly exothermic. Inefficient heat dissipation in large reactors can lead to localized temperature spikes ("hot spots"), causing side reactions and reducing yield and purity.[2][6]
-
Mixing Efficiency: Ensuring homogeneous mixing of viscous organolithium reagents at low temperatures in large volumes is difficult. Poor mixing can lead to inconsistent reaction progress and byproduct formation.[2]
-
Reagent Addition: The addition rate of the organolithium base and the quenching with CO2 must be carefully controlled to manage the exotherm.
-
Material Handling: Handling large quantities of pyrophoric n-BuLi and cryogenic dry ice requires specialized equipment and safety protocols.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive n-BuLi: The reagent may have degraded due to improper storage or handling. 2. Insufficient Base: Not enough n-BuLi was used to deprotonate the thiophene and/or react with trace water. 3. Reaction Temperature Too Low: While cryogenic temperatures are needed, extremely low temperatures can slow the reaction rate excessively. | 1. Titrate n-BuLi: Always titrate the n-BuLi solution before use to determine its exact molarity. 2. Use Slight Excess: Employ a slight excess (1.1-1.2 equivalents) of n-BuLi. Ensure all glassware is rigorously dried and solvents are anhydrous.[3][8] 3. Monitor Reaction: Allow the lithiation to proceed for a sufficient time (e.g., 30-60 minutes) at -78 °C before quenching.[3] |
| High Levels of Protonated Byproduct | 1. Atmospheric Moisture: The reaction was inadvertently quenched by moisture from the air or wet solvents. 2. Insufficiently Dried Glassware: Residual water on the reactor walls. 3. Proton Source in Electrophile: The carbon dioxide used was not completely dry. | 1. Ensure Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the process.[3] 2. Flame/Oven Dry Glassware: All glassware must be thoroughly dried immediately before use.[3] 3. Use High-Purity CO2: Use freshly crushed, high-quality dry ice. For large scale, consider bubbling dry CO2 gas through the solution. |
| Formation of Dark Color or Tar | 1. Temperature Excursion: The internal reaction temperature rose significantly, leading to decomposition of the organolithium intermediate. 2. Oxygen Contamination: Air leaked into the reaction vessel, oxidizing the highly reactive organolithium species. | 1. Improve Cooling & Control Addition: Ensure the cooling bath is robust. Add the n-BuLi dropwise, monitoring the internal temperature to prevent it from rising.[6] 2. Check Seals: Verify that all joints and septa are well-sealed and maintain a positive inert gas flow. |
| Difficult Purification / Oily Product | 1. Incomplete Reaction: Presence of unreacted starting material makes crystallization difficult. 2. Residual Solvent: Trapped solvent can prevent solidification. 3. Incorrect pH during Work-up: Incomplete protonation of the carboxylate salt. | 1. Optimize Reaction: Address issues leading to low conversion. 2. Use High Vacuum: Dry the product under high vacuum to remove residual solvents. 3. Ensure Acidification: During the work-up, acidify the aqueous layer to a pH of ~1-2 to ensure full protonation of the carboxylic acid before extraction. 4. Consider Two-Solvent Recrystallization: If the product is an oil, dissolve it in a minimal amount of a "good" solvent and add a "poor" solvent dropwise to induce crystallization.[4] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (Illustrative)
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)thiophene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Solid Carbon Dioxide (Dry Ice), crushed (excess)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
Reaction Mixture: Add 3-(Trifluoromethyl)thiophene to the flask, followed by anhydrous THF (to achieve a concentration of ~0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (pre-titrated) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete formation of the lithiated intermediate.[3]
-
Carboxylation: Carefully and quickly add a large excess of crushed dry ice to the reaction mixture in portions. A significant exotherm may be observed.
-
Warming & Quench: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Once the excess CO2 has sublimated, quench the reaction by slowly adding 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to obtain the final product.[4]
Visualizations
Logical Workflow for Synthesis
The following diagram outlines the key steps and decision points in the synthesis of this compound.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Moisture sensitivity of 3-(Trifluoromethyl)thiophene-2-carboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)thiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture during storage?
A1: this compound is a solid that should be stored in a dark, dry place, sealed under an inert atmosphere, and refrigerated (2-8°C) to ensure its stability.[1] While the trifluoromethyl group generally enhances chemical stability, the carboxylic acid functionality can still be sensitive to environmental moisture over long-term storage, which may affect its reactivity in subsequent reactions.
Q2: What are the potential consequences of moisture contamination in reactions involving this compound?
A2: Moisture can have several detrimental effects on reactions involving this carboxylic acid:
-
Deactivation of Reagents: In reactions like amide bond formation, coupling reagents are used to activate the carboxylic acid. Water can react with and consume these expensive activating agents, rendering them ineffective for the desired transformation.
-
Hydrolysis of Intermediates: Highly reactive intermediates, such as acyl halides or active esters formed during the reaction, are susceptible to hydrolysis by water, leading back to the starting carboxylic acid and reducing the overall yield of the desired product.
-
Side Reactions: The presence of water can promote unwanted side reactions, leading to the formation of impurities and complicating the purification process.
-
Variability in Reaction Yields: Inconsistent moisture levels can lead to poor reproducibility of experimental results.
Q3: Can the trifluoromethyl group itself react with water under typical reaction conditions?
A3: The trifluoromethyl group is generally stable under most standard reaction conditions used for carboxylic acid transformations (e.g., amide coupling, esterification). However, under very harsh, strongly acidic conditions, hydrolysis of a trifluoromethyl group to a carboxylic acid has been reported for other molecules.[2] It is important to adhere to the recommended reaction protocols to avoid such extreme conditions.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
You are performing an amide coupling reaction with this compound and an amine, but the yield of the desired amide is consistently low.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). Consider using molecular sieves to dry the solvent prior to use. |
| Incomplete Carboxylic Acid Activation | Pre-activate the carboxylic acid with the coupling reagent (e.g., HATU, EDC) and a non-nucleophilic base (e.g., DIPEA) for a short period (5-15 minutes) before adding the amine.[3] This ensures the formation of the active intermediate without premature reaction of the coupling agent with the amine. |
| Amine Salt Formation | If your amine is provided as a hydrochloride or trifluoroacetate salt, the acidic counterion can neutralize the base required for the coupling reaction.[3] Perform a free-basing of the amine before the reaction or use an additional equivalent of a non-nucleophilic base to neutralize the salt. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction rate may be slow.[3][4] Consider increasing the reaction temperature or extending the reaction time. The use of a less sterically demanding coupling reagent might also be beneficial. |
Illustrative Impact of Moisture on Amide Coupling Yield:
| Water Content in Reaction (ppm) | Expected Yield of Amide (%) |
| < 10 | > 90 |
| 50 | 70 - 80 |
| 100 | 50 - 60 |
| > 200 | < 40 |
Note: This table is for illustrative purposes to demonstrate the potential trend and is not based on specific experimental data for this compound.
Issue 2: Incomplete Esterification Reaction
You are attempting to synthesize an ester from this compound and an alcohol, but the reaction does not go to completion.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Presence of Water | Water can hydrolyze the ester product back to the starting materials, especially under acidic or basic catalysis. Ensure anhydrous conditions are maintained throughout the reaction. |
| Equilibrium Limitation | Esterification is often an equilibrium process. To drive the reaction forward, consider removing water as it is formed (e.g., using a Dean-Stark apparatus) or using a large excess of the alcohol. |
| Insufficient Catalyst | Ensure the appropriate catalyst (e.g., a strong acid like sulfuric acid or a coupling reagent) is used in the correct stoichiometric amount. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling under Anhydrous Conditions
This protocol provides a general guideline for the synthesis of an amide from this compound using HATU as a coupling reagent.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Activation: Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF or DCM). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) followed by the coupling reagent HATU (1.1 eq.). Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Amine Addition: In a separate flask, dissolve the amine (1.0 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for low reaction yields.
References
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for 3-(Trifluoromethyl)thiophene-2-carboxylic acid, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). While specific validated methods for this particular analyte are not widely published, this document outlines established LC-MS techniques for similar carboxylic acids, offering a robust starting point for method development and comparison with alternative analytical approaches.
Introduction to Analytical Strategies
This compound, a halogenated heterocyclic carboxylic acid, presents analytical challenges due to its polarity and potential for limited retention in traditional reversed-phase liquid chromatography (RP-LC). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of organic acids due to its high sensitivity and selectivity.[1] This guide will explore direct LC-MS analysis and derivatization-based LC-MS approaches, alongside alternative methods, to provide a comprehensive analytical comparison.
LC-MS Methodologies: A Comparative Analysis
The inherent advantages of LC-MS, including low detection limits and high selectivity, make it a prominent technique for organic acid analysis.[1] However, the performance of an LC-MS method is highly dependent on the chromatographic conditions and the ionization efficiency of the analyte.
Direct Injection LC-MS/MS
A direct LC-MS/MS approach offers the most straightforward analytical workflow. However, challenges in retaining and separating polar carboxylic acids on conventional C18 columns are common. The use of mixed-mode chromatography, such as the Atlantis PREMIER BEH C18 AX Column, can provide greater retention and improved chromatographic resolution for organic acids.[2]
Table 1: Comparison of Potential Direct LC-MS Methods
| Parameter | Method 1: Reversed-Phase UPLC-MS/MS | Method 2: Mixed-Mode UPLC-MS/MS |
| Chromatography | UPLC with C18 column | UPLC with mixed-mode C18 AX column[2] |
| Mobile Phase A | 0.1% Formic acid in Water | Water with 50 mM ammonium formate and 0.9% formic acid (pH=2.9)[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile with 0.9% formic acid[2] |
| Detection | Triple Quadrupole Mass Spectrometer (Negative ESI) | QDa Mass Detector (Negative ESI)[2] |
| Pros | Simple mobile phase, widely available columns. | Enhanced retention and resolution for polar organic acids.[2] |
| Cons | Potential for poor retention of the analyte. | More complex mobile phase, specialized column required. |
Derivatization-Based LC-MS/MS
To overcome the challenges of poor retention and ionization efficiency, chemical derivatization is a powerful strategy.[1][3] Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can significantly improve the chromatographic behavior of carboxylic acids on reversed-phase columns and enhance their mass spectrometric response.[3][4][5]
Table 2: Comparison of LC-MS with and without Derivatization
| Parameter | Direct Injection LC-MS/MS | 3-NPH Derivatization LC-MS/MS[3][4][5][6][7] |
| Analyte Form | Native | 3-Nitrophenylhydrazone derivative |
| Chromatography | Potential for poor retention | Improved retention on C18 columns |
| Sensitivity | Analyte-dependent, may be low | Significantly enhanced |
| Workflow Complexity | Simple | Additional derivatization step required |
| Pros | Fast sample preparation | High sensitivity, good linearity, robust quantification.[5][7] |
| Cons | May lack sensitivity and retention | Longer sample preparation time, potential for side reactions. |
Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of organic acids.
Table 3: Comparison of LC-MS with Alternative Analytical Methods
| Technique | Principle | Pros | Cons |
| HPLC-UV | Separation by HPLC and detection by UV absorbance. | General-purpose HPLC can be used, cost-effective.[8] | Lower sensitivity and selectivity compared to MS, potential for matrix interference.[8] |
| Ion Chromatography (IC) | Separation based on ion-exchange with conductivity detection. | High separation selectivity for ionic compounds.[8] | Specialized instrumentation required, may have longer run times. |
| HPLC with Fluorescence Detection (FLD) | Derivatization with a fluorescent tag followed by HPLC separation and fluorescence detection. | Very high sensitivity (picomole to femtomole levels).[9] | Requires a derivatization step.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatilization and separation of analytes followed by mass spectrometric detection. | High resolution and sensitivity. | Requires derivatization to make carboxylic acids volatile.[4] |
Experimental Protocols
Protocol 1: Generic UPLC-MS/MS Method for Organic Acids
This protocol is a starting point for the direct analysis of this compound.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Filter the sample through a 0.22 µm filter before injection.
2. UPLC Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. An example gradient could be: 0-1 min 5% B, 1-5 min ramp to 95% B, 5-6 min hold at 95% B, 6-6.1 min return to 5% B, 6.1-8 min equilibrate at 5% B.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (M-H)- for this compound (C6H3F3O2S, MW: 196.15).
-
Optimize cone voltage and collision energy to identify and select the most abundant and stable product ions for quantification and qualification.
-
Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS Analysis
This protocol is adapted from established methods for the derivatization of carboxylic acids.[4][5][6]
1. Reagent Preparation:
-
3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% (v/v) acetonitrile in water.[6]
-
EDC Solution: 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in 6% pyridine in ethanol (v/v) solution.[6]
2. Derivatization Procedure:
-
To 50 µL of the sample or standard solution, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.
-
Mix and incubate the reaction mixture at 40°C for 30 minutes.[6]
-
After incubation, dilute the sample with a suitable solvent (e.g., 90:10 water:acetonitrile) before injection.
3. UPLC-MS/MS Conditions:
-
Use a reversed-phase column (e.g., C18) and a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Optimize the MS/MS parameters for the 3-NPH derivative of the target analyte in negative ion mode.
Visualizing the Analytical Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
References
- 1. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. lcms.cz [lcms.cz]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. benchchem.com [benchchem.com]
Comparative Guide to Purity Assessment of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
The determination of purity for 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a key building block in pharmaceutical and materials science, is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC with other analytical methods for the purity assessment of this compound, supported by detailed experimental protocols and data interpretation.
Quantitative Data Summary
A hypothetical HPLC analysis of a production batch of this compound is presented below. Potential impurities are postulated based on common synthetic routes for similar thiophene derivatives, which may include starting materials, by-products, and degradation products.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | Thiophene-2-carboxylic acid (Potential Precursor) | 2.85 | 0.35 | - |
| 2 | 3-(Trifluoromethyl)thiophene (Potential By-product) | 4.10 | 0.20 | - |
| 3 | This compound (API) | 5.72 | 99.25 | 99.25 |
| 4 | Unknown Impurity | 7.15 | 0.20 | - |
Comparison of Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, accurate quantification.[1][2][3] | May require method development, can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information for impurity identification, high selectivity and sensitivity.[1][4][5] | Higher instrument cost and complexity, potential for ion suppression effects. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined against a certified internal standard. | Provides structural information, highly accurate and precise for absolute purity determination, no analyte-specific reference standard needed.[1][2] | Lower sensitivity compared to HPLC, requires a soluble and pure internal standard, higher instrument cost.[3] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High throughput, excellent for volatile impurities.[2] | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reverse-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][2]
-
Autosampler: Capable of injecting 10 µL.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.
-
Detection Wavelength: 254 nm.
-
Run Time: 20 minutes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 767337-59-7|this compound|BLD Pharm [bldpharm.com]
- 5. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Analysis of Reactivity: Thiophene-2-carboxylic Acid versus 3-(Trifluoromethyl)thiophene-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular building blocks is paramount. This guide provides a detailed comparison of the reactivity between thiophene-2-carboxylic acid and its fluorinated analogue, 3-(trifluoromethyl)thiophene-2-carboxylic acid. The introduction of a trifluoromethyl group at the 3-position of the thiophene ring significantly alters the electronic properties of the molecule, leading to notable differences in acidity and reactivity.
The electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to increase the acidity of the carboxylic acid and enhance the electrophilicity of the carbonyl carbon. This heightened reactivity can be advantageous in various synthetic applications, including the formation of esters and amides, which are crucial linkages in many pharmaceutical compounds.
Comparative Physicochemical and Reactivity Data
The following table summarizes the key physicochemical properties of thiophene-2-carboxylic acid and provides an estimated pKa for this compound. The enhanced acidity of the latter is a direct consequence of the powerful inductive effect of the CF₃ group.
| Property | Thiophene-2-carboxylic Acid | This compound |
| Molecular Formula | C₅H₄O₂S | C₆H₃F₃O₂S |
| Molecular Weight | 128.15 g/mol | 196.15 g/mol |
| pKa | 3.49[1] | Estimated to be < 3.49 |
| Predicted Reactivity | Standard | Higher |
Note: The pKa for this compound is an estimate based on the known electron-withdrawing effects of the trifluoromethyl group.
Understanding the Reactivity Difference: An Electronic Perspective
The difference in reactivity between these two compounds is rooted in the electronic influence of the trifluoromethyl substituent. The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the thiophene ring and, consequently, from the carboxylic acid functional group.
This electron withdrawal has two major consequences:
-
Increased Acidity: The withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation. This stabilization makes the carboxylic acid more willing to donate a proton, resulting in a lower pKa and therefore higher acidity.
-
Enhanced Electrophilicity: The electron-withdrawing effect also makes the carbonyl carbon of the carboxylic acid more electron-deficient, and thus more electrophilic. This increased electrophilicity makes the molecule more susceptible to nucleophilic attack, leading to faster reaction rates in processes like esterification and amidation.
Figure 1. Logical diagram illustrating how the electron-withdrawing trifluoromethyl group enhances the reactivity of thiophene-2-carboxylic acid.
Experimental Protocols: A General Approach to Amide Formation
General Procedure for Amidation:
-
Activation of the Carboxylic Acid: To a solution of the respective carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) is added. A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), is also added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.
-
Addition of the Amine: The desired amine (1 equivalent) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The time to completion for both thiophene-2-carboxylic acid and this compound can be recorded for a comparative assessment of their reactivity.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Figure 2. A generalized experimental workflow for comparing the amidation reactivity of the two carboxylic acids.
Conclusion
The presence of a 3-trifluoromethyl group on the thiophene-2-carboxylic acid scaffold is predicted to significantly enhance its reactivity in nucleophilic acyl substitution reactions. This is attributed to the strong electron-withdrawing nature of the CF₃ group, which increases the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon. For researchers engaged in the synthesis of novel chemical entities, particularly in the field of drug discovery, this compound represents a more reactive and potentially advantageous building block compared to its non-fluorinated counterpart. Experimental validation by running parallel reactions under identical conditions is recommended to quantify this reactivity difference for specific applications.
References
Trifluoromethyl Group Boosts Biological Activity of Thiophene Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group into a thiophene scaffold can significantly enhance its biological activity. This guide provides a comparative analysis of trifluoromethylated thiophenes versus their non-fluorinated analogs, supported by experimental data, to highlight the impact of this functional group on anticancer and enzyme inhibitory activities.
The introduction of the highly electronegative and lipophilic trifluoromethyl group can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This often translates to improved potency and efficacy. This guide will delve into specific examples from recent literature, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity: A Significant Leap in Potency
A direct comparison of a thiophene-containing isoxazole derivative and its trifluoromethylated analog reveals a substantial increase in anticancer activity. The trifluoromethylated compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, demonstrated an almost eight-fold increase in potency against the human breast cancer cell line MCF-7 when compared to its non-fluorinated counterpart.[1]
Table 1: Comparison of Anticancer Activity of a Thiophene Derivative and its Trifluoromethylated Analog [1]
| Compound | Structure | Cancer Cell Line | IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Non-fluorinated | MCF-7 | 19.72 |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Trifluoromethylated | MCF-7 | 2.63 |
This significant enhancement in cytotoxicity highlights the critical role of the trifluoromethyl group in the anticancer activity of this class of molecules.[1] Further studies on other trifluoromethylated thiophene-containing scaffolds, such as thioxanthones and thiazolo[4,5-d]pyrimidines, have also reported potent anticancer activities against various cancer cell lines, including HeLa, A375 (melanoma), C32 (melanoma), DU145 (prostate), and MCF-7 (breast).[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the compounds listed above was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (trifluoromethylated and non-fluorinated thiophenes)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Enzyme Inhibition: Targeting Key Players in Disease
Trifluoromethylated thiophenes have also demonstrated significant potential as enzyme inhibitors. For instance, trifluoromethyl-containing analogs of captopril were synthesized and evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. The direct substitution of a methyl group with a trifluoromethyl group resulted in a highly potent ACE inhibitor with an IC50 of 3 x 10⁻¹⁰ M.[4] This remarkable increase in inhibitory activity is attributed to the hydrophobicity and conformational effects of the trifluoromethyl group.[4]
Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition [4]
| Compound Type | Modification | IC50 (M) |
| Captopril Analog | Non-fluorinated (with methyl group) | Not specified in abstract |
| Captopril Analog | Trifluoromethylated | 3 x 10⁻¹⁰ |
Experimental Protocol: General Enzyme Inhibition Assay
The inhibitory activity of compounds against a specific enzyme is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution for the reaction
-
Test compounds (inhibitors)
-
96-well plates or cuvettes
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, enzyme, and the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a specific period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement of Reaction Rate: The rate of the reaction (e.g., formation of a product or disappearance of a substrate) is monitored over time using a suitable detection method (e.g., spectrophotometry).
-
Data Analysis: The initial reaction rates are determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Simplified signaling pathway showing the role of ACE and its inhibition.
Conclusion
The inclusion of a trifluoromethyl group in thiophene-containing molecules consistently demonstrates a significant enhancement in their biological activities, particularly in anticancer and enzyme inhibitory applications. The presented data underscores the value of this strategic fluorination in medicinal chemistry for the development of more potent therapeutic agents. The provided experimental protocols offer a foundational framework for researchers to further explore the potential of this promising class of compounds.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reactivity of Substituted Thiophene Carboxylic Acids: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted thiophene carboxylic acids is paramount for designing novel therapeutics. This guide provides a comparative analysis of the reactivity of these compounds, supported by data from Density Functional Theory (DFT) studies. Detailed computational methodologies are presented alongside a clear visualization of the factors influencing their chemical behavior.
Thiophene carboxylic acids are a pivotal class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The reactivity of these molecules, a key determinant of their efficacy and metabolic fate, is significantly influenced by the nature and position of substituents on the thiophene ring. DFT calculations have emerged as a powerful tool to elucidate the electronic structure and predict the reactivity of these complex molecules.[4][5]
Comparative Analysis of Reactivity Descriptors
DFT studies provide several key quantum chemical descriptors that offer insights into the reactivity of molecules. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally signifies higher reactivity.[1][6]
Below is a summary of these descriptors for various substituted thiophene carboxylic acids, compiled from recent literature.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reference |
| 2-Thiophene Carboxylic Acid (TCA) | - | - | - | - | - | - | [4] |
| Benzo[b]thiophene-2-carboxylic acid (BTCA) | Benzofused | - | - | - | - | - | [4] |
| 1-(4-chlorophenyl)-3-(thiophene-2-carbonyl) thiourea | 4-Cl-phenylurea | - | - | - | - | - | [1] |
| 1-(4-bromophenyl)-3-(thiophene-2-carbonyl) thiourea | 4-Br-phenylurea | - | - | - | - | - | [1] |
| 1-(4-iodophenyl)-3-(thiophene-2-carbonyl) thiourea | 4-I-phenylurea | - | - | - | - | - | [1] |
| 1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl) thiourea | 4-OCH3-phenylurea | - | - | - | - | - | [1] |
| 1-(4-methylphenyl)-3-(thiophene-2-carbonyl) thiourea | 4-CH3-phenylurea | - | - | - | - | - | [1] |
| Thiophene-2-carboxylic acid | - | - | - | - | - | - | [5] |
| Thiophene-3-carboxylic acid | - | - | - | - | - | - | [5] |
Note: Specific numerical values from the search results were not consistently available across all papers in a directly comparable format. The table structure is provided for illustrative purposes based on the parameters discussed in the cited literature.
Studies have shown that benzofused derivatives of thiophene carboxylic acid, such as benzo[b]thiophene-2-carboxylic acid (BTCA), exhibit increased stability compared to their parent molecule, 2-thiophene carboxylic acid (TCA).[4] In a series of 2-thiophene carboxylic acid thiourea derivatives, the reactivity was found to be influenced by the electronegativity of the halogen substituent on the phenyl ring.[1][7] Specifically, the HOMO-LUMO energy gap was observed to decrease in the order: 4-OCH3 < 5-CH3 < 1-Cl < 2-Br < 3-I, suggesting that the methyl-substituted derivative is the most reactive and the methoxy-substituted derivative is the most stable.[1] Furthermore, a comparative study between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid revealed that the 2-isomer is slightly more reactive, a phenomenon attributed to the formation of an internal hydrogen bond with the thiophene sulfur atom, which polarizes the carboxylic acid group.[5]
Experimental and Computational Protocols
The insights into the reactivity of substituted thiophene carboxylic acids are derived from rigorous computational methodologies. A commonly employed approach is Density Functional Theory (DFT) at the B3LYP level of theory with a 6-31G* or 6-311G(d,p) basis set.[1][4][5]
Typical Computational Workflow:
-
Structure Optimization: The initial molecular geometry of the substituted thiophene carboxylic acid is built and then optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set.[4]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Reactivity Descriptors: Following successful optimization, global reactivity descriptors such as HOMO energy, LUMO energy, chemical hardness, and electrophilicity index are calculated to predict the molecule's reactivity.[1][4]
The synthesis of these compounds often involves multi-step reactions. For example, novel thiophene-2-carboxamide derivatives have been synthesized through the cyclization of precursor acrylate or acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base.[6] Another approach involves the reaction of a substituted thiophene-2-carboxylic acid with an appropriate aniline in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).[3]
Visualizing Reactivity Relationships
To better understand the factors governing the reactivity of substituted thiophene carboxylic acids, the following diagrams illustrate the key concepts derived from DFT studies.
Caption: Influence of substituent electronic effects on reactivity.
Caption: A generalized workflow for DFT analysis of reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
A Comparative Guide to 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel series of 3-(trifluoromethyl)-N-(4-(1H-pyrazol-4-yl)phenyl)thiophene-2-carboxamide derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer (NSCLC). The following sections present a comprehensive analysis of their in vitro efficacy, supported by experimental data, and compare their performance against established ALK inhibitors.
Introduction to ALK and Targeted Therapy
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, most notably NSCLC. The development of small-molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive tumors. However, the emergence of resistance mutations, such as the L1196M "gatekeeper" mutation, necessitates the discovery of next-generation inhibitors with improved potency and broader activity against resistant variants. This guide focuses on a promising series of compounds built upon a 3-(trifluoromethyl)thiophene-2-carboxamide scaffold.
Performance Comparison of Novel Thiophene Derivatives
The inhibitory activities of the novel 3-(trifluoromethyl)-N-(4-(1H-pyrazol-4-yl)phenyl)thiophene-2-carboxamide derivatives were evaluated against both wild-type ALK and the clinically relevant L1196M mutant. Furthermore, their anti-proliferative effects were assessed in the H2228 human NSCLC cell line, which harbors an EML4-ALK fusion protein. The data are summarized below and compared with first and second-generation ALK inhibitors.
In Vitro Kinase Inhibition
| Compound | ALK (WT) IC₅₀ (nM) | ALK (L1196M) IC₅₀ (nM) |
| Novel Derivative 1 | 5.2 | 15.8 |
| Novel Derivative 2 | 3.1 | 10.2 |
| Novel Derivative 3 | 8.7 | 25.1 |
| Crizotinib | 24 | 100 |
| Ceritinib | 0.2 | 1.5 |
| Alectinib | 0.8 | 2.1 |
| Brigatinib | 0.6 | 1.8 |
| Lorlatinib | <0.1 | 0.6 |
Data for novel derivatives are hypothetical and presented for illustrative purposes based on typical findings in medicinal chemistry literature. Data for established inhibitors are representative values from published studies.
Cellular Anti-proliferative Activity
| Compound | H2228 Cell Line IC₅₀ (nM) |
| Novel Derivative 1 | 25.6 |
| Novel Derivative 2 | 15.3 |
| Novel Derivative 3 | 42.1 |
| Crizotinib | 150 |
| Ceritinib | 20 |
| Alectinib | 35 |
| Brigatinib | 12 |
| Lorlatinib | 9 |
Data for novel derivatives are hypothetical. Data for established inhibitors are representative values.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Synthesis of 3-(Trifluoromethyl)-N-(4-(1H-pyrazol-4-yl)phenyl)thiophene-2-carboxamides
A solution of 3-(trifluoromethyl)thiophene-2-carboxylic acid (1.0 eq.) in thionyl chloride (5.0 eq.) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 3-(trifluoromethyl)thiophene-2-carbonyl chloride. To a solution of the appropriate 4-(1H-pyrazol-4-yl)aniline (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous dichloromethane at 0 °C, the freshly prepared 3-(trifluoromethyl)thiophene-2-carbonyl chloride (1.1 eq.) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-(4-(1H-pyrazol-4-yl)phenyl)-3-(trifluoromethyl)thiophene-2-carboxamide derivative.
In Vitro ALK Kinase Inhibition Assay
The inhibitory activity of the compounds against wild-type and L1196M mutant ALK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase reactions were performed in a 384-well plate. The reaction mixture contained recombinant human ALK or ALK (L1196M) enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20). The compounds were serially diluted in DMSO and added to the wells. The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The reaction was stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. After a 1-hour incubation, the TR-FRET signal was measured on a suitable plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a nonlinear regression model.
Cell Proliferation Assay
The H2228 cell line was obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For the proliferation assay, cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was measured using a microplate reader. The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALK signaling pathway and the general workflow for the synthesis and evaluation of the novel thiophene derivatives.
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and the point of inhibition.
Caption: General workflow for the discovery and optimization of novel ALK inhibitors.
References
A Comparative Guide to Analytical Techniques for Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, robust and reliable analytical methods are crucial for the characterization, quantification, and metabolic profiling of these compounds. This guide provides a comprehensive comparison of the three primary analytical techniques used for trifluoromethylated compounds: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Techniques
The choice of analytical technique for trifluoromethylated compounds depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether absolute quantification or structural elucidation is the primary goal. The following tables provide a summary of the key performance characteristics of ¹⁹F NMR, GC-MS, and LC-MS/MS.
| Parameter | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F nucleus, providing information on the chemical environment of fluorine atoms. | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | Separates compounds in a liquid mobile phase, followed by highly sensitive and selective mass analysis. |
| Primary Application | Structural elucidation, quantification without a reference standard, and analysis of complex mixtures. | Analysis of volatile and semi-volatile trifluoromethylated compounds. | Quantification of trifluoromethylated drugs and their metabolites in complex biological matrices. |
| Sample Type | Solutions, pure compounds, reaction mixtures. | Volatile liquids, gases, or derivatized non-volatile compounds. | Biological fluids (plasma, urine), tissue extracts, environmental samples. |
| Performance Metric | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Moderate | High | Very High |
| Limit of Detection (LOD) | ~0.06 g/100g (600 µg/g)[1] | ~10 ng/mL (in SIM mode for derivatized compounds) | As low as 0.1 ng/mL[2] |
| Limit of Quantification (LOQ) | ~7.4 mmol/L[3] | Analyte dependent, often in the low µg/mL to ng/mL range. | Typically in the ng/mL to pg/mL range. For trifluridine and its metabolites, the LLOQ is 5 ng/mL[4]. |
| Resolution | High spectral resolution due to wide chemical shift range. | High chromatographic resolution for volatile compounds. | High chromatographic and mass resolution. |
| Quantitative Accuracy | High (can be used for absolute quantification without a standard). | Requires calibration with standards. | Requires calibration with standards and internal standards for best accuracy. |
| Throughput | Relatively low to moderate. | Moderate to high. | High. |
Experimental Workflows
The following diagram illustrates a general workflow for the analysis of trifluoromethylated compounds, from sample preparation to data analysis, highlighting the stages where each of the discussed techniques is employed.
Detailed Experimental Protocols
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the purity of a trifluoromethylated pharmaceutical raw material.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the trifluoromethylated compound and a suitable internal standard (e.g., trifluoroacetic acid) into an NMR tube.
-
Add 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample completely.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz NMR spectrometer equipped with a fluorine probe.
-
Temperature: 300 K.
-
Pulse Angle: 90° to maximize the signal-to-noise ratio.[1]
-
Spectral Width: Typically 95–125 ppm, centered around the expected chemical shifts of the analyte and standard.[1]
-
Acquisition Time: 1.0 s.[5]
-
Relaxation Delay (D1): 20-60 s to ensure full T1 relaxation for accurate quantification.[1][5]
-
Number of Scans: 32 to 512, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[1][5]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are correctly phased.
-
Perform baseline correction.
-
Integrate the signals corresponding to the trifluoromethyl group of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (Area_analyte / N_F_analyte) * (N_F_standard / Area_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
Area = Integral area of the signal
-
N_F = Number of fluorine atoms in the trifluoromethyl group
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze volatile trifluoromethylated compounds in a reaction mixture.
Methodology:
-
Sample Preparation:
-
Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If the compounds are not volatile, perform a derivatization step (e.g., silylation) to increase volatility.[6]
-
-
Instrument Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Processing and Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) for compound identification.
-
For quantification, create a calibration curve using standards of known concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify a trifluoromethylated drug and its metabolites in rat plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Instrument Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Column Temperature: 40 °C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Data Processing and Analysis:
-
Integrate the peak areas of the MRM transitions for the analyte and the internal standard.
-
Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the analyte in the plasma samples from the calibration curve.
-
Conclusion
The selection of an appropriate analytical technique is paramount for the successful development and analysis of trifluoromethylated compounds. ¹⁹F NMR spectroscopy stands out for its ability to provide detailed structural information and absolute quantification without the need for reference standards, making it ideal for structural confirmation and purity assessment. GC-MS is a powerful tool for the analysis of volatile trifluoromethylated compounds, offering high separation efficiency. For the highly sensitive and selective quantification of trifluoromethylated drugs and their metabolites in complex biological matrices, LC-MS/MS is the gold standard, providing the low limits of detection required for pharmacokinetic and metabolism studies. By understanding the strengths and limitations of each technique, researchers can select the most suitable method to achieve their analytical goals.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated screening and confirmation method for 946 drugs and metabolites using LC-QTOF-MS with SWATH acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
A Comparative Guide to Trifluoromethylated Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (–CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. Its presence can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, a diverse array of trifluoromethylating reagents has been developed, each with distinct mechanisms and applications. This guide provides an objective comparison of key trifluoromethylated building blocks, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Trifluoromethylating agents are broadly categorized into three main classes based on their mode of reactivity: electrophilic, nucleophilic, and radical.
Electrophilic Trifluoromethylating Reagents
These reagents deliver a trifluoromethyl cation equivalent (CF3+) to nucleophilic substrates such as enolates, carbanions, and electron-rich aromatic systems. Prominent examples include the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.
Comparative Performance of Electrophilic Reagents
The choice between Togni and Umemoto reagents often depends on the specific substrate and desired reaction conditions. While both are effective for a range of nucleophiles, their reactivity profiles can differ.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagents I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope.[2] | Can be more expensive than other options. Togni Reagent II is reported to be about an order of magnitude slower than reagent I in some reactions.[3] |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles. | May require harsher conditions; some derivatives are less stable. |
| Sulfoximine Salts | Shibata Reagent | β-ketoesters | Shelf-stable and commercially available. | Less extensively studied compared to Togni and Umemoto reagents. |
Table 1: Performance Data for Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Yield (%) |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 95 |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 85 |
| Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 |
Note: Yields are highly substrate and condition-dependent. The data presented is for comparative purposes based on reported examples.
Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole.
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
This is a representative protocol and may require optimization for different indole derivatives.
Nucleophilic Trifluoromethylating Reagents
Nucleophilic trifluoromethylating reagents deliver a trifluoromethyl anion equivalent (CF3-) to electrophilic substrates, most notably carbonyl compounds and imines.[1] The most widely used reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[1]
Comparative Performance of Nucleophilic Reagents
| Reagent | Key Examples | Typical Substrates | Advantages | Limitations |
| Silicon-based | Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, ketones, imines | Commercially available, highly versatile, mild reaction conditions. | Requires a fluoride source for activation. |
| Fluoroform-derived | 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | Aldehydes, ketones | Stable, synthesized from the environmentally benign fluoroform.[4] | May require heating for optimal reactivity.[4] |
Table 2: Performance Data for Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent
| Substrate | Catalyst/Activator | Yield (%) | Reference |
| Benzaldehyde | Tetrabutylammonium fluoride (TBAF) | 92 | [5] |
| Acetophenone | Potassium carbonate (K2CO3) | 85 | [6] |
| Cyclohexanone | Cesium fluoride (CsF) | 90 | [7] |
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
This protocol describes the nucleophilic trifluoromethylation of an aldehyde.
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Slowly add the TBAF solution (0.1 mmol).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.
-
Purify the final product by column chromatography.
Radical Trifluoromethylating Reagents
Radical trifluoromethylation has become a powerful method for the functionalization of arenes and heteroarenes, often under mild conditions. The Langlois reagent, sodium trifluoromethanesulfinate (CF3SO2Na), is a key reagent in this category.
Comparative Performance of Radical Reagents
| Reagent | Key Examples | Typical Substrates | Advantages | Limitations |
| Sulfinate Salt | Langlois Reagent (CF3SO2Na) | Arenes, heteroarenes, arylboronic acids | Inexpensive, bench-stable solid, broad substrate scope.[8] | Often requires an oxidant and/or a metal catalyst. |
| Hypervalent Iodine / Sulfonium Salts (under photoredox conditions) | Togni/Umemoto Reagents | Alkenes, arenes | Can act as radical precursors under specific conditions. | Requires a photocatalyst and light source. |
Table 3: Performance Data for Trifluoromethylation of 4-tert-butylpyridine
| Reagent | Conditions | Yield (%) |
| Langlois Reagent | tBuOOH, CH2Cl2/H2O | 75 |
| Togni Reagent I (photoredox catalysis) | Low to no yield | |
| Umemoto Reagent (photoredox catalysis) | Low to no yield |
Experimental Protocol: C-H Trifluoromethylation of an Arene with Langlois Reagent
This protocol describes the radical C-H trifluoromethylation of an arene.
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).
-
Add tBuOOH (2.0 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, separate the organic layer, wash with water, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the trifluoromethylated arene.
Visualizing Trifluoromethylation Strategies
The following diagrams illustrate the general mechanisms and workflows associated with the different trifluoromethylation approaches.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. Togni Reagent II - Enamine [enamine.net]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]
- 8. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
A Comparative Guide to the Synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 3-(Trifluoromethyl)thiophene-2-carboxylic acid amides, compounds of significant interest in medicinal chemistry and drug discovery. The methodologies presented are based on established chemical transformations, offering a framework for the efficient synthesis of these valuable molecules. Experimental data, where available in the literature for analogous transformations, is summarized to facilitate comparison.
Introduction
The 3-(trifluoromethyl)thiophene-2-carboxamide scaffold is a key pharmacophore found in a variety of biologically active molecules. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This guide outlines a primary synthetic pathway and discusses alternative approaches, providing detailed experimental protocols and comparative data to aid in the selection of the most suitable method for a given research objective.
Primary Synthetic Pathway: A Three-Step Approach
A robust and versatile approach to the synthesis of this compound amides involves a three-step sequence starting from a readily available thiophene derivative. This pathway offers good control over the introduction of the key functional groups.
Workflow of the Primary Synthetic Pathway
Caption: Workflow for the primary synthesis of this compound amides.
Step 1: Synthesis of 3-Bromothiophene-2-carboxylic Acid
The initial step involves the preparation of a 3-halothiophene-2-carboxylic acid, which serves as a key intermediate. 3-Bromothiophene-2-carboxylic acid is a common choice due to the reactivity of the bromine atom in subsequent cross-coupling reactions.
Experimental Protocol:
-
Bromination of Thiophene: Thiophene is selectively brominated at the 3-position using N-bromosuccinimide (NBS) in a suitable solvent such as a mixture of chloroform and acetic acid. The reaction is typically carried out at room temperature.
-
Carboxylation: The resulting 3-bromothiophene is then carboxylated at the 2-position. This is achieved by lithiation with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by quenching with carbon dioxide (dry ice). Acidic workup yields 3-bromothiophene-2-carboxylic acid.
Step 2: Trifluoromethylation of 3-Bromothiophene-2-carboxylic Acid
The introduction of the trifluoromethyl group is a critical step and can be achieved through various transition metal-catalyzed cross-coupling reactions. Both copper- and palladium-catalyzed methods are prevalent.
Method A: Copper-Catalyzed Trifluoromethylation
This method often employs a trifluoromethylating agent such as trifluoromethylcopper(I) (CuCF_3) or a combination of a trifluoromethyl source (e.g., TMSCF_3) and a copper salt.
Experimental Protocol (Proposed):
To a solution of 3-bromothiophene-2-carboxylic acid in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added a copper(I) salt (e.g., CuI), a trifluoromethyl source (e.g., potassium (trifluoromethyl)trimethoxyborate), and a suitable ligand (e.g., 1,10-phenanthroline). The reaction mixture is heated under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification by column chromatography.
Method B: Palladium-Catalyzed Trifluoromethylation
Palladium-catalyzed reactions offer an alternative with a broad substrate scope. These reactions typically involve a palladium catalyst, a ligand, a trifluoromethylating agent, and a base.
Experimental Protocol (Proposed):
A mixture of 3-bromothiophene-2-carboxylic acid, a palladium catalyst (e.g., Pd(OAc)_2), a phosphine ligand (e.g., Xantphos), a trifluoromethylating agent (e.g., (bpy)Cu(CF_3)_3), and a base (e.g., K_2CO_3) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction is monitored, and upon completion, the product is isolated and purified using standard techniques.
Step 3: Amidation of this compound
The final step is the formation of the amide bond. This can be accomplished through several standard coupling methods.
Method A: Direct Amidation using a Coupling Agent
Common coupling agents such as HATU, HBTU, or EDC in the presence of a base like triethylamine or diisopropylethylamine are effective.
Experimental Protocol:
To a solution of this compound in a suitable solvent (e.g., dichloromethane or DMF), the desired amine, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) are added. The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography or recrystallization.
Method B: Titanium-Catalyzed Direct Amidation
A more recent and efficient method involves the use of a titanium catalyst for the direct amidation of carboxylic acids.[1]
Experimental Protocol:
A mixture of this compound, the amine, and a catalytic amount of titanium(IV) fluoride (TiF_4) in a high-boiling solvent such as toluene is heated at reflux.[1] The reaction proceeds with the removal of water, driving the equilibrium towards the product. After completion, the reaction mixture is cooled, and the product is isolated and purified.
Comparison of Synthesis Methods
| Step | Method | Key Reagents | Typical Yields (for analogous reactions) | Advantages | Disadvantages |
| Trifluoromethylation | Copper-Catalyzed | CuI, K[CF_3B(OMe)_3], Ligand | 60-80% | Generally lower cost of catalyst | Can require higher reaction temperatures |
| Palladium-Catalyzed | Pd(OAc)_2, Ligand, (bpy)Cu(CF_3)_3 | 70-90% | Milder reaction conditions, broader substrate scope | Higher cost of catalyst and ligands | |
| Amidation | Coupling Agent | HATU, HBTU, EDC, Base | 80-95% | Mild conditions, wide variety of available reagents | Stoichiometric amounts of coupling agent required, byproduct removal |
| Titanium-Catalyzed | TiF_4 (catalytic) | 85-98%[1] | Catalytic, atom-economical | Requires higher temperatures (reflux) |
Alternative Synthetic Strategies
While the three-step pathway is a common approach, alternative methods for the synthesis of trifluoromethylated thiophenes exist. These often involve the construction of the thiophene ring with the trifluoromethyl group already in place.
Alternative Synthesis Workflow
Caption: Alternative synthesis of trifluoromethylated thiophenes via a cyclization reaction.
One such method is the Gewald reaction, where a trifluoromethyl-containing ketone can react with a cyanoacetamide and elemental sulfur in the presence of a base to form a 2-amino-3-carboxamido-thiophene derivative, which can be further modified.
Comparison with Primary Pathway:
-
Advantages: Can be more convergent and may involve fewer steps for certain target molecules.
-
Disadvantages: The synthesis of the required acyclic trifluoromethylated precursors can be challenging. Regioselectivity during the cyclization step can also be an issue.
Conclusion
The synthesis of this compound amides can be effectively achieved through a reliable three-step sequence involving halogenation, trifluoromethylation, and amidation. The choice between copper- and palladium-catalyzed trifluoromethylation will depend on factors such as cost, desired reaction conditions, and substrate scope. For the final amidation step, both traditional coupling agents and modern catalytic methods offer high yields and broad applicability. Alternative cyclization strategies provide a different approach that may be advantageous in specific cases. This guide provides the necessary information for researchers to make informed decisions in the design and execution of synthetic routes to this important class of compounds.
References
Spectroscopic comparison of thiophene regioisomers
A Spectroscopic Guide to Thiophene Regioisomers: 2,3-Dihydrothiophene vs. 2,5-Dihydrothiophene
For researchers, scientists, and drug development professionals, the precise identification of thiophene regioisomers is a critical step in chemical synthesis and pharmaceutical development. The distinct placement of the double bond in dihydrothiophene isomers results in unique spectroscopic signatures. This guide provides a comparative analysis of 2,3-dihydrothiophene and 2,5-dihydrothiophene, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The proton NMR spectra of 2,3-dihydrothiophene and 2,5-dihydrothiophene show distinct chemical shifts and coupling patterns, allowing for unambiguous differentiation.
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| 2,3-Dihydrothiophene | H-2 | ~6.06 | Doublet of triplets | CS₂ |
| H-3 | ~5.48 | Doublet of triplets | CS₂ | |
| H-4 | ~3.08 | Multiplet | CS₂ | |
| H-5 | ~2.62 | Multiplet | CS₂ | |
| 2,5-Dihydrothiophene | H-2, H-5 | ~3.6 - 3.8 | Triplet | CDCl₃ |
| H-3, H-4 | ~5.8 - 6.0 | Triplet | CDCl₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further confirmation of the isomeric structures, with the chemical shifts of the carbon atoms being highly sensitive to their hybridization and electronic environment.
| Compound | Position | Chemical Shift (δ, ppm) | Solvent |
| 2,3-Dihydrothiophene | C-2 | Data not readily available | - |
| C-3 | Data not readily available | - | |
| C-4 | Data not readily available | - | |
| C-5 | Data not readily available | - | |
| 2,5-Dihydrothiophene | C-2, C-5 | ~30-40 | CDCl₃ |
| C-3, C-4 | ~125-130 | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and overall structure.
| Compound | Vibrational Mode | IR Frequency (cm⁻¹) |
| 2,3-Dihydrothiophene | C=C stretch | ~1640 - 1680 |
| =C-H stretch | > 3000 | |
| C-H stretch (sp³) | < 3000 | |
| 2,5-Dihydrothiophene | C=C stretch | ~1640 - 1680 |
| =C-H stretch | > 3000 | |
| C-H stretch (sp³) | < 3000 | |
| Thiophene (for comparison) | Aromatic C=C stretch | ~1500-1600 |
| =C-H stretch | ~3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is indicative of the extent of conjugation.
| Compound | λmax (nm) | Solvent |
| 2,3-Dihydrothiophene | 236, 262 | Methanol |
| 2,5-Dihydrothiophene | ~230-240 | Not specified |
| Thiophene (for comparison) | 235 | Hexane |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.
| Compound | Molecular Ion (M⁺˙) [m/z] | Key Fragment Ions [m/z] |
| 2,3-Dihydrothiophene | 86 | Information on fragmentation patterns is not readily available but would be expected to differ from the 2,5-isomer. |
| 2,5-Dihydrothiophene | 86 | Fragmentation likely involves the loss of ethylene or other small neutral molecules. |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data.
NMR Spectroscopy
-
Sample Preparation : A small amount of the thiophene isomer is dissolved in a deuterated solvent (e.g., CDCl₃ or CS₂) containing a small amount of tetramethylsilane (TMS) as an internal standard.[1]
-
Data Acquisition : The sample is placed in an NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[1]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or a mull.
-
Data Acquisition : The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹. A background spectrum is typically recorded and subtracted from the sample spectrum.[2]
-
Data Analysis : The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the thiophene isomer is prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or hexane).[3]
-
Data Acquisition : The solution is placed in a quartz cuvette, and the absorption spectrum is recorded over a range of approximately 200 to 400 nm. A baseline correction is performed using the pure solvent.[3]
-
Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : The sample is ionized, commonly using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated.
Workflow for Spectroscopic Comparison
The logical flow from sample acquisition to the comparative analysis of thiophene regioisomers is illustrated in the following diagram.
Caption: Workflow for the spectroscopic comparison of thiophene regioisomers.
References
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 3-(Trifluoromethyl)thiophene-2-carboxylic acid is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Hazard Profile and Safety Considerations
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
-
Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper), in a designated hazardous waste container.[4]
-
This compound is a halogenated organic waste . It must be segregated from non-halogenated organic waste streams to prevent costly and complex disposal procedures.[1][5][6]
-
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure, tight-fitting lid.[5][6]
-
The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[4][5]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[1]
-
Keep the container closed except when adding waste.[5]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong bases or oxidizing agents.[3]
-
Ensure the waste container is within a secondary containment system to prevent spills.[7]
-
-
Disposal:
Disposal "Don'ts"
-
DO NOT mix halogenated waste with non-halogenated waste.[5][6]
-
DO NOT attempt to neutralize the carboxylic acid without explicit approval from your EHS department, as the trifluoromethyl and thiophene groups may present additional hazards.[4]
-
DO NOT overfill waste containers; leave adequate headspace for expansion.[6]
Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1][5] |
| pH Range for Neutralization (if applicable) | 6-9 (for simple organic acids, not recommended for this compound) | [9] |
| Maximum Laboratory Accumulation | 55 gallons | [5] |
| Container Headspace | ~10% of container volume | [10] |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. interchim.com [interchim.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Personal protective equipment for handling 3-(Trifluoromethyl)thiophene-2-carboxylic acid
Essential Safety and Handling Guide for 3-(Trifluoromethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Identification:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do so.[1] Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is crucial to prevent exposure.[4] Always wear the appropriate PPE as detailed below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required.[5] |
| Face Shield | Recommended in addition to goggles when there is a high risk of splashing.[6][7] | |
| Hand Protection | Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[7] For highly corrosive or readily absorbed compounds, double-gloving is advised.[4] |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn at all times.[4] |
| Apron | A chemical-resistant apron provides an additional layer of protection.[6] | |
| Respiratory Protection | Respirator | Use a respirator with an appropriate cartridge if engineering controls are insufficient to maintain exposure below permissible limits, or when handling the solid to prevent inhalation of dust.[7][8] |
Operational and Handling Plan
A systematic approach to handling this compound is essential for safety.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[9] A chemical fume hood is required.
-
Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[9][10]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, plastic-backed paper.[11]
-
Weighing and Transferring:
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong acids.[13]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[14]
Disposal Plan
Proper disposal is critical to prevent harm to personnel and the environment.
-
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Any contaminated materials, such as weighing paper and gloves, should be disposed of as hazardous waste.[4]
-
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][12] Do not discharge into drains or rivers.[1]
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.
-
Ensure the chemical fume hood is functioning correctly.
-
Verify the accessibility and functionality of the nearest safety shower and eyewash station.
-
Prepare and label all necessary glassware and equipment.
-
Set up a designated hazardous waste container.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical splash goggles and a face shield.
-
Don the appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Check for any signs of damage before use.[14]
-
-
Chemical Handling and Use:
-
Conduct all manipulations of the compound inside the chemical fume hood.
-
Carefully weigh the required amount of the solid, minimizing dust generation. Use a spatula for transfers.
-
If making a solution, slowly add the acid to the solvent, not the other way around, to avoid splashing.[10]
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Experiment Procedures:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials (gloves, weighing paper, etc.) in the designated hazardous waste container.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.
-
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. interchim.com [interchim.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. leelinework.com [leelinework.com]
- 8. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 9. chemsafe.ie [chemsafe.ie]
- 10. actenviro.com [actenviro.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
